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  • Product: 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid
  • CAS: 1165799-99-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Methodological Workflows for 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the 2-arylquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore. Speci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the 2-arylquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore. Specifically, 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS: 1165799-99-4) serves as a critical building block and intermediate in the synthesis of highly selective non-peptide antagonists[1]. Derivatives of this framework, particularly 4-quinolinecarboxamides, have been heavily investigated for their potent binding affinity to human neurokinin-3 (NK-3) receptors, playing a vital role in neuromodulatory therapies[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptors. Here, we will dissect the causality behind this compound’s physicochemical behavior—specifically how its zwitterionic potential and ester functionality dictate its solubility, stability, and downstream pharmacokinetic (PK) performance. Furthermore, we will establish self-validating experimental protocols to rigorously profile these properties.

Structural and Physicochemical Architecture

The molecular architecture of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (Formula: C₁₈H₁₃NO₄) is defined by three distinct functional domains, each contributing uniquely to its physicochemical profile[1]:

  • The Quinoline Core: Provides a rigid, lipophilic, and planar surface ideal for π−π stacking interactions within receptor binding pockets. The quinoline nitrogen acts as a weak base (pKa ~4.5–5.0).

  • The C-4 Carboxylic Acid: Acts as a strong hydrogen bond donor/acceptor and a primary acidic center (pKa ~2.5). The proximity of the acidic carboxylate to the basic quinoline nitrogen allows for zwitterion formation at mildly acidic pH, which heavily influences the compound's dissolution thermodynamics.

  • The C-2 Methoxycarbonyl Phenyl Ring: The para-substituted methyl ester adds a lipophilic anchor, increasing the overall partition coefficient (LogP). However, this ester introduces a specific metabolic liability—susceptibility to carboxylesterase-mediated hydrolysis.

Quantitative Physicochemical Summary

The following table summarizes the core quantitative parameters of the compound. Understanding these values is essential for formulating appropriate solvent systems and predicting biological partitioning.

PropertyValueCausality / Drug Development Implication
Molecular Weight 307.30 g/mol Falls well within Lipinski’s Rule of 5, suggesting favorable baseline characteristics for oral absorption[1].
Chemical Formula C₁₈H₁₃NO₄High carbon-to-heteroatom ratio drives lipophilicity; requires co-solvents for high-concentration stock solutions[1].
Topological Polar Surface Area (TPSA) ~63.6 ŲOptimal for membrane permeability. A TPSA < 90 Ų suggests potential for blood-brain barrier (BBB) penetration, crucial for CNS targets like NK-3[2].
Predicted LogP 3.5 – 4.0The methyl ester drives lipophilicity. High LogP ensures rapid lipid bilayer partitioning but risks poor aqueous solubility.
Ionization State (pH 7.4) AnionicAt physiological pH, the carboxylic acid is fully deprotonated, enhancing aqueous solubility compared to the neutral species in the stomach (pH 1.2).

Experimental Methodologies: Self-Validating Protocols

To accurately profile this compound for downstream drug development, empirical data must be generated using robust, self-validating systems. Below are the definitive protocols for evaluating its two most critical liabilities: thermodynamic solubility and ester stability.

Protocol 1: pH-Dependent Thermodynamic Solubility Profiling

The Causality of the Method: Kinetic solubility assays (e.g., solvent-shifting from DMSO into buffer) often overestimate solubility due to transient supersaturation and the formation of amorphous precipitates. For a crystalline building block synthesized via catalytic pathways (such as anomeric-based oxidation[3]), we must measure the thermodynamic solubility. This shake-flask method ensures we are measuring the true equilibrium of the lowest-energy crystalline lattice.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Rationale: This covers the physiological pH gradient of the gastrointestinal tract.

  • Solid Addition: Add 5 mg of crystalline 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid to 1 mL of each buffer in glass vials. Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Incubate the vials at 37°C on a rotary shaker at 250 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation & Quantification:

    • Self-Validation Step: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, the compound has formed a salt or hydrate, and the solubility value must be annotated as such.

    • Quantification: Dilute the supernatant and quantify via HPLC-UV against a standard curve prepared in a matrix-matched solvent.

Protocol 2: Chemical and Metabolic Stability (Ester Hydrolysis)

The Causality of the Method: The methoxycarbonyl group is prone to hydrolysis. We must differentiate between spontaneous chemical degradation (base-catalyzed hydrolysis at pH 7.4) and enzymatic degradation (cleavage by CES1/CES2 in plasma). Running parallel assays isolates the causal mechanism.

Step-by-Step Workflow:

  • Matrix Preparation: Warm 50 mM PBS (pH 7.4) and pooled human plasma to 37°C.

  • Spiking: Spike the compound into both matrices to achieve a final concentration of 1 µM. Keep the final organic solvent (DMSO) concentration below 0.5% to prevent enzyme denaturation in the plasma arm.

  • Sampling: Extract 50 µL aliquots at T=0,15,30,60, and 120 minutes.

  • Quenching & Validation:

    • Quench the plasma samples immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Self-Validation Step: Include a parallel incubation with Procaine (a known esterase substrate) to validate the enzymatic viability of the plasma batch.

  • LC-MS/MS Analysis: Monitor the depletion of the parent mass (m/z 308.09 [M+H]+) and the appearance of the dicarboxylic acid metabolite.

Visualizations

To synthesize these concepts, the following diagrams map the experimental workflow and the pharmacological implications of the compound's structure.

Physicochemical Characterization Workflow

Workflow A 2-(4-(Methoxycarbonyl)phenyl) quinoline-4-carboxylic acid B Thermodynamic Solubility Assay A->B C Ester Stability Assay (Plasma/Buffer) A->C D HPLC-UV/MS Quantification B->D C->D E Physicochemical Profile Validation D->E

Fig 1. Workflow for thermodynamic solubility and ester stability profiling.

Metabolic Hydrolysis and Pharmacodynamic Pathway

When utilized as a prodrug or active scaffold, the ester group's stability dictates target engagement. Hydrolysis converts the lipophilic ester into a hydrophilic dicarboxylic acid, drastically altering clearance and receptor affinity[2].

Pathway Prodrug Methyl Ester Derivative (Lipophilic) Enzyme Carboxylesterases (CES1/CES2) Prodrug->Enzyme Hydrolysis Target Target Engagement (e.g., NK-3 Receptor) Prodrug->Target Direct Binding Active Dicarboxylic Acid (Hydrophilic) Enzyme->Active Excretion Renal Clearance Active->Excretion Increased Polarity Active->Target Altered Affinity

Fig 2. Metabolic hydrolysis pathway and its impact on receptor engagement and clearance.

Conclusion

The 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid molecule is a highly versatile chemical entity. By understanding the causality between its structural features—such as the zwitterionic potential of the quinoline-carboxylic acid pair and the metabolic lability of the methyl ester—researchers can intelligently design formulation strategies and predict in vivo behavior. The self-validating protocols provided herein ensure that the physicochemical data generated is robust, reproducible, and directly applicable to advanced drug discovery pipelines.

References

  • Ghasemi, P., Yarie, M., Zolfigol, M. A., Taherpour, A. A., & Torabi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207–3217. Available at:[Link]

  • Giardina, G. A. M., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 1. Identification of the 4-Quinolinecarboxamide Framework. Journal of Medicinal Chemistry, 40(12), 1794–1807. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

Sources

Exploratory

Engineering 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid Derivatives: A Technical Whitepaper on Scaffold Functionalization and Pharmacological Application

Executive Summary The 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its role in early anti-inflammatory agents (e.g., cinchophen)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its role in early anti-inflammatory agents (e.g., cinchophen) and currently leveraged in cutting-edge oncology and neurology drug development. However, the symmetrical or unfunctionalized nature of early PQCA derivatives limited their structural diversity.

The introduction of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS No. 1165799-99-4) represents a significant leap in synthetic strategy[1]. By incorporating a methoxycarbonyl group on the C2-phenyl ring and retaining a free carboxylic acid at the C4 position, this molecule serves as a highly versatile, bifunctional building block. This whitepaper details the pharmacological utility, orthogonal synthetic workflows, and biological validation protocols required to harness this scaffold for the development of novel Histone Deacetylase (HDAC) inhibitors and Neurokinin-3 (NK-3) receptor antagonists[2],[3].

Pharmacological Landscape & Mechanistic Targeting

The therapeutic versatility of the PQCA scaffold stems from its rigid, planar geometry and its ability to participate in extensive π−π stacking and hydrophobic interactions within deep protein binding pockets.

Epigenetic Modulation via HDAC3 Inhibition

In the pursuit of selective anticancer therapeutics, the PQCA moiety has been successfully deployed as a robust "cap group" for HDAC inhibitors[2]. HDAC3, a zinc-dependent enzyme implicated in tumorigenesis, features a uniquely shaped active site rim. The multiple aromatic rings of the PQCA scaffold form strong hydrophobic interactions with the residues at the opening of the HDAC3 active site[4]. When the C4-carboxylic acid is functionalized with a Zinc-Binding Group (ZBG) such as a hydroxamic acid or hydrazide, the resulting compounds exhibit profound selectivity for HDAC3 over other isoforms, leading to targeted chromatin relaxation and cancer cell apoptosis[5].

Mechanism of action for PQCA-derived HDAC3 inhibitors in oncology.

Neurokinin-3 (NK-3) Receptor Antagonism

Beyond oncology, the 4-quinolinecarboxamide framework is a validated pharmacophore for non-peptide NK-3 receptor antagonists[3]. Compounds such as SB 218795 utilize the C4-position for complex amidation, while the C2-phenyl ring dictates receptor subtype selectivity. The methoxycarbonyl derivative allows for precise tuning of the molecule's lipophilicity and hydrogen-bonding potential, critical for crossing the blood-brain barrier[6].

Structure-Activity Relationship (SAR) Profiling

To understand the impact of functionalizing the PQCA scaffold, quantitative SAR data from recent drug discovery campaigns is summarized below. The data highlights the necessity of the C4-substitution for target engagement and the C2-phenyl substitution for selectivity,[2],[6].

Compound / Scaffold VariantPrimary TargetActivity (IC₅₀ / Kᵢ)Key Structural Feature Dictating Activity
PQCA-Hydroxamate (D28) HDAC3~15 nMC4-Hydroxamic acid ZBG; C2-Phenyl hydrophobic cap
PQCA-Hydrazide (D29) HDAC3~22 nMC4-Hydrazide ZBG; Reduced toxicity profile
SB 218795 NK-3 ReceptorKᵢ = 13 nMC4-Carboxamide; α -(methoxycarbonyl)benzyl linker
Cinchophen (Historical) COX / Uric AcidN/A (Hepatotoxic)Unsubstituted C2-Phenyl; Free C4-Carboxylic acid

Orthogonal Synthesis & Chemical Workflows

The synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid relies on a strategic exploitation of steric hindrance. While traditional natively produce dicarboxylic acids when using carboxylated acetophenones, we must isolate the mono-ester to enable orthogonal coupling[7],[5].

Causality of the Synthetic Design

The C4-carboxylic acid of the quinoline ring is flanked by the C3-proton and the rigid, bulky quinoline core, creating a highly sterically hindered microenvironment. Conversely, the carboxylic acid on the para-position of the C2-phenyl ring is fully exposed. By subjecting the intermediate diacid to mild Fischer esterification conditions, the unhindered C2-phenyl carboxylic acid rapidly converts to the methyl ester, while the C4-carboxylic acid remains unreacted. This thermodynamic differentiation is the exact mechanism that yields the bifunctional building block[8].

Workflow detailing the orthogonal synthesis of the PQCA scaffold.

Protocol 1: Synthesis of the Orthogonal PQCA Scaffold

This protocol is designed as a self-validating system, utilizing pH-dependent precipitation and TLC for internal quality control.

  • Pfitzinger Condensation:

    • Dissolve 1.0 eq of isatin in a 33% aqueous KOH solution.

    • Slowly add 1.1 eq of 4-acetylbenzoic acid dissolved in ethanol.

    • Reflux the mixture at 85°C for 8 hours.

    • Validation Step: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the distinct orange isatin spot confirms reaction completion[5].

  • Intermediate Isolation:

    • Remove ethanol via rotary evaporation. Dilute with deionized water and cool to 0°C.

    • Carefully adjust the pH to 3.0 using 3M HCl. The zwitterionic quinoline-2,4-dicarboxylic acid intermediate will precipitate. Filter and dry under a vacuum.

  • Selective Esterification:

    • Suspend the intermediate in anhydrous methanol (0.1 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

    • Reflux for 4 hours. The steric shielding of the C4-position prevents its esterification, ensuring only the C2-phenyl group is modified.

    • Validation Step: Quench with saturated NaHCO₃ to pH 7. The mono-ester (target compound) will precipitate, while any unreacted diacid remains soluble in the aqueous layer as a sodium salt. Filter to obtain pure 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid.

Biological Validation Workflows

Once the C4-position is functionalized with a ZBG (e.g., via HATU coupling), the derivative must be validated for target engagement. The following protocol outlines a robust, internally controlled assay for HDAC3 inhibition.

Protocol 2: In Vitro Fluorometric HDAC3 Inhibition Assay

Causality: A fluorogenic substrate is utilized to allow for continuous kinetic monitoring. Endpoint assays risk measuring saturated reactions, whereas kinetic monitoring ensures data is captured during the linear velocity phase, which is mathematically required for accurate IC₅₀ determination.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1% BSA.

    • Dilute recombinant human HDAC3/NCOR2 complex to a working concentration of 0.5 ng/µL.

    • Prepare the fluorogenic substrate Boc-Lys(Ac)-AMC at 50 µM.

  • Self-Validating Plate Layout (96-well black opaque plate):

    • Blank Wells: Buffer + Substrate (Controls for auto-hydrolysis of the substrate).

    • Vehicle Wells: Buffer + Enzyme + Substrate + 1% DMSO (Establishes 100% uninhibited enzyme velocity).

    • Positive Control Wells: Buffer + Enzyme + Substrate + 1 µM Vorinostat/SAHA (Validates that the enzyme is active and susceptible to standard zinc-chelation inhibition).

    • Test Wells: Buffer + Enzyme + Substrate + PQCA Derivative (Serial dilutions from 10 µM to 1 nM).

  • Execution & Kinetic Readout:

    • Incubate the enzyme and inhibitors at 37°C for 30 minutes to allow for binding equilibrium.

    • Initiate the reaction by adding the Boc-Lys(Ac)-AMC substrate.

    • Immediately transfer to a microplate reader. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

  • Data Analysis: Subtract the linear slope of the Blank wells from all other wells. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model based on the initial reaction velocities ( V0​ ).

References

  • MDPI Molecules Title: Quinoline-4-carboxylic Acid Derivatives Source: Molecules, Volume 21, Issue 3 URL:[Link]

  • Frontiers in Chemistry Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: PubMed Central (PMC) / Frontiers URL:[Link]

  • Journal of Fluorine Chemistry Title: One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction Source: ResearchGate URL:[Link]

  • Journal of Medicinal Chemistry Title: Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 1. Identification of the 4-Quinolinecarboxamide Framework Source: ACS Publications URL:[Link]

Sources

Foundational

biological activity of quinoline-4-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acids Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acids

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate privileged heterocyclic scaffolds. Among these, quinoline-4-carboxylic acids (Q4CAs) stand out for their profound pharmacological plasticity. Originally recognized for their role in commercial antioxidants and classical antimalarials, targeted structural modifications at the C-2 and C-6 positions of the quinoline core have unlocked highly potent anticancer, antiviral, and anti-inflammatory properties 1.

This whitepaper dissects the mechanistic foundations of Q4CAs—specifically their role as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH)—and provides self-validating experimental protocols designed to rigorously separate on-target efficacy from off-target cytotoxicity.

The Mechanistic Paradigm: DHODH Inhibition

The primary, high-affinity molecular target for many modern Q4CA derivatives is Dihydroorotate Dehydrogenase (DHODH) , an enzyme localized to the inner mitochondrial membrane 2. DHODH catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate, a critical step in the de novo pyrimidine biosynthesis pathway.

Cancer cells and rapidly replicating viruses depend heavily on the de novo pathway to maintain their intracellular nucleotide pools, whereas healthy, resting cells predominantly utilize the pyrimidine salvage pathway [[3]](). By acting as competitive inhibitors at the enzyme's ubiquinone (CoQ) binding site, Q4CAs like the brequinar analogs effectively starve hyperproliferative cells of UMP, halting the cell cycle at the S-phase.

DHODH_Pathway Glutamine Glutamine + Bicarbonate DHO Dihydroorotate (DHO) Glutamine->DHO Cytosolic Steps DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate Binding Orotate Orotate DHODH->Orotate Oxidation (CoQ as e- acceptor) UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Enzyme Proliferation RNA/DNA Synthesis (Viral/Cancer Proliferation) UMP->Proliferation Kinases / Polymerases Q4CA Quinoline-4-Carboxylic Acids (e.g., Brequinar, C44) Q4CA->DHODH Competitive Inhibition at Ubiquinone Site

Fig 1: Mechanism of Q4CA-mediated DHODH inhibition in pyrimidine biosynthesis.

Quantitative Structure-Activity Relationships (SAR)

Through iterative structure-based design, replacing the terminal phenyl rings of older inhibitors with strategically substituted biaryl ethers and exploring the C-4 carboxylic acid spatial orientation, researchers have achieved low-nanomolar potency. The carboxylic acid moiety is strictly required for electrostatic interactions within the DHODH binding pocket 4.

Below is a consolidated data table of benchmark Q4CA derivatives and their validated biological activities:

Compound / DerivativeTarget / Cell LinePrimary IndicationActivity (IC₅₀ / EC₅₀)Ref
Compound 41 Human DHODHAnticancerIC₅₀ = 9.71 nM3
Compound 43 Human DHODHAnticancerIC₅₀ = 26.2 nM3
Compound C44 Human DHODHBroad-Spectrum AntiviralIC₅₀ = 1.0 nM5
Compound C44 VSV ReplicationBroad-Spectrum AntiviralEC₅₀ = 2.0 nM5
DDD107498 Analogue Plasmodium falciparumAntimalarialIC₅₀ ≤ 2.9 nM6

Note: Q4CAs have also demonstrated profound anti-inflammatory duality. In LPS-induced RAW264.7 macrophages, specific Q4CAs exerted appreciable anti-inflammatory affinities comparable to the NSAID indomethacin, without inducing general cytotoxicity 7.

Experimental Methodology: Self-Validating Protocols

In drug development, a common pitfall is misinterpreting general membrane toxicity or redox cycling as targeted biological activity. To prevent this, I mandate a self-validating assay architecture for all Q4CA evaluations. This involves a primary biochemical assay followed immediately by an orthogonal phenotypic rescue assay.

Protocol 3.1: In Vitro hDHODH Enzyme Inhibition Assay

Causality & Rationale: We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes DHO, it reduces ubiquinone (CoQ), which in turn reduces DCIP. The reduction of DCIP causes a loss of its blue color, allowing us to measure enzyme kinetics continuously via absorbance at 600 nm.

Step-by-Step Execution:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial electron transport chain interference).

  • Reagent Addition: In a 96-well plate, add 10 nM recombinant human DHODH, 0.1 mM DHO, 0.05 mM decylubiquinone (CoQ analog), and 0.06 mM DCIP.

  • Compound Incubation: Introduce the Q4CA candidate in a DMSO serial dilution (final DMSO < 1%). Include Brequinar as a positive control and DMSO as a vehicle control.

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm over 10 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Phenotypic Validation via Uridine Rescue

Causality & Rationale: If a Q4CA kills a cancer cell strictly by inhibiting DHODH, the cell dies from pyrimidine starvation. Therefore, supplementing the culture media with exogenous uridine—which bypasses DHODH via the pyrimidine salvage pathway—must completely rescue cell viability. If the compound still exhibits cytotoxicity in the presence of uridine, it possesses off-target toxicity.

Step-by-Step Execution:

  • Cell Seeding: Seed HCT-116 colon cancer cells at 5,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with the Q4CA candidate at 5× its calculated IC₅₀ concentration.

  • Rescue Condition: To half of the treated wells, add 100 µM exogenous uridine.

  • Incubation & Readout: Incubate for 72 hours, then perform a standard Sulforhodamine B (SRB) or MTT viability assay.

  • Validation Gate: A true DHODH inhibitor will show <20% viability in standard media, but >95% viability in the uridine-supplemented media.

Workflow Step1 1. Recombinant hDHODH + Substrate (DHO) + CoQ + DCIP Step2 2. Introduce Q4CA Candidate Library Step1->Step2 Step3 3. Colorimetric Readout (DCIP Reduction at 600 nm) Step2->Step3 Step4 4. Primary Hit Selection (IC50 < 50 nM) Step3->Step4 Kinetic Analysis Step5 5. Orthogonal Validation (Uridine Rescue Assay) Step4->Step5 Filter off-target toxins Step6 6. Confirmed On-Target DHODH Inhibitor Step5->Step6 Cell viability fully restored by exogenous Uridine

Fig 2: Self-validating high-throughput screening workflow for Q4CA derivatives.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and pharmacologically privileged platform. By leveraging targeted structural modifications, researchers can tune these molecules to act as highly selective, low-nanomolar inhibitors of DHODH. When coupled with rigorous, self-validating screening cascades like the uridine rescue assay, Q4CAs offer a highly derisked starting point for the development of next-generation antiviral, antimalarial, and oncological therapeutics.

References

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes. PubMed / Bioorganic Chemistry. Available at:[Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed / ACS Med Chem Lett. Available at:[Link]

  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. ResearchGate. Available at: [Link]

Sources

Exploratory

The Evolution of 2-Phenylquinoline-4-Carboxylic Acid Analogs: From Early Uricosurics to Targeted Epigenetic Modulators

Executive Summary The molecular scaffold of 2-phenylquinoline-4-carboxylic acid represents one of the most fascinating trajectories in medicinal chemistry. Originally synthesized in the late 19th century and commercializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular scaffold of 2-phenylquinoline-4-carboxylic acid represents one of the most fascinating trajectories in medicinal chemistry. Originally synthesized in the late 19th century and commercialized as the gout medication Cinchophen (Atophan), the compound was eventually withdrawn from human use due to severe hepatotoxicity. However, modern structure-activity relationship (SAR) studies have resurrected this privileged pharmacophore. By strategically modifying the carboxylic acid and phenyl moieties, contemporary researchers have developed highly selective histone deacetylase (HDAC) inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. This whitepaper provides an in-depth technical analysis of the historical context, synthetic methodologies, and modern pharmacological applications of 2-phenylquinoline-4-carboxylic acid analogs.

Historical Context and Mechanistic Origins

The parent compound, 2-phenylquinoline-4-carboxylic acid (Cinchophen), was first synthesized in 1887 by Doebner and Gieske[1],[2]. Recognizing its biological potential, Nicolaier and Dohrn introduced it to clinical practice in 1908 as a revolutionary treatment for gout and rheumatic conditions[1],[2].

Mechanism of Uricosuric Action

Unlike modern non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, Cinchophen and its early analogs (such as Oxycinchophen) exerted their effects through complex uric acid handling[3]. The primary mechanism of action involved the competitive displacement of urate from its primary binding sites on human serum albumin[3]. By increasing the unbound fraction of urate in the bloodstream, the drug enhanced glomerular filtration and renal tubular secretion, thereby promoting the rapid urinary excretion of uric acid and mitigating hyperuricemia-associated inflammation[3],[2].

The Hepatotoxicity Crisis

Despite its initial clinical success, widespread use in the 1920s revealed a dark side to the molecule. Patients began presenting with severe adverse effects, including toxic hepatitis, jaundice, and yellow atrophy of the liver[1],[2]. Autopsy findings from fatal cases demonstrated profound necrosis of hepatic cells and fatty degeneration of the heart and kidneys[1]. By the 1930s, the undeniable link between Cinchophen and liver damage led to its systematic withdrawal from human medicine, though it found continued niche use in veterinary medicine for treating canine osteoarthritis[1],[4].

HistoricalEvolution A Synthesis of Cinchophen (Doebner & Gieske, 1887) B Clinical Introduction (Gout Treatment, 1908) A->B C Uricosuric Action (Urate Displacement) B->C D Hepatotoxicity Crisis (1920s - 1930s) B->D E Withdrawal from Human Medicine D->E F Scaffold Repurposing (Modern Drug Design) E->F G HDAC3 Inhibitors (Anticancer) F->G H Triazole Conjugates (Antimicrobial) F->H

Diagram 1: The historical evolution and clinical trajectory of 2-phenylquinoline-4-carboxylic acid.

Modern Synthesis Methodologies: The Modified Pfitzinger Reaction

While the original Doebner reaction (utilizing aniline, benzaldehyde, and pyruvic acid) was historically used to synthesize Cinchophen[5],[6], modern medicinal chemistry favors the Pfitzinger reaction for generating complex analogs. The Pfitzinger reaction involves the condensation of isatin with substituted acetophenones under alkaline conditions, offering superior yields, cleaner reaction profiles, and greater functional group tolerance[7],[8].

Self-Validating Protocol: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Analogs

The following protocol outlines the synthesis of the quinoline core, emphasizing the causality behind each chemical intervention and the self-validating checkpoints required for rigorous quality control.

Step 1: Base-Catalyzed Ring Opening of Isatin

  • Action: Suspend Isatin (Indol-2,3-dione) in an aqueous solution of NaOH (approx. 30% w/v) and heat gently to 80°C[9],[8].

  • Causality: The strong alkaline environment hydrolyzes the cyclic amide (lactam) bond of isatin. This generates the highly reactive intermediate, sodium isatinate, exposing the crucial ketone and primary amine functionalities required for subsequent condensation[8].

  • Validation Checkpoint: The reaction mixture will transition from a dense red/orange suspension to a clear, pale yellow solution, visually confirming complete ring opening.

Step 2: Cross-Aldol Condensation and Cyclization

  • Action: Add the desired substituted acetophenone dropwise to the hot solution. Reflux the mixture for 12–24 hours[9].

  • Causality: The primary amine of the isatinate attacks the carbonyl carbon of the acetophenone to form an imine. This is immediately followed by an intramolecular aldol-type condensation between the acetyl methyl group and the internal ketone, closing the pyridine ring and establishing the stable, aromatic quinoline core[8],[10].

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The complete disappearance of the acetophenone spot under UV light (254 nm) confirms reaction termination[7].

Step 3: Acidification and Precipitation

  • Action: Cool the mixture to 0°C in an ice bath and slowly acidify with concentrated HCl until the pH reaches 2–3[9].

  • Causality: During the reaction, the product exists as a highly water-soluble sodium carboxylate salt. Acidification protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the target 2-phenylquinoline-4-carboxylic acid to precipitate out of the solution[7],[9].

  • Validation Checkpoint: The immediate formation of a dense, white-to-yellowish precipitate indicates successful protonation.

Step 4: Purification and Structural Confirmation

  • Action: Filter the precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from absolute ethanol[9],[1].

  • Causality: Washing removes residual inorganic salts (NaCl) and unreacted acid, while recrystallization eliminates organic impurities.

  • Validation Checkpoint: Confirm the molecular structure via 1 H-NMR (identifying the characteristic quinoline proton at ~8.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to ensure the experimental mass matches the theoretical isotopic mass[7],[6].

Contemporary Pharmacological Applications

The resurgence of the 2-phenylquinoline-4-carboxylic acid scaffold is driven by its ability to act as a robust "cap" region in targeted drug design. By appending specific linker and binding moieties to the core, researchers have unlocked potent new therapeutic avenues.

Selective Histone Deacetylase 3 (HDAC3) Inhibitors

HDAC inhibitors are a critical class of epigenetic anticancer drugs. Recent breakthroughs have utilized the 2-substituted phenylquinoline-4-carboxylic acid group as the hydrophobic cap moiety, connected via a phenylpiperazine linker to a Zinc-Binding Group (ZBG)[7],[11].

The introduction of hydrazide or hydroxamic acid ZBGs has yielded compounds with profound selectivity. For instance, compound D29 (a hydrazide derivative) exhibits extraordinary selectivity for HDAC3 over HDAC1, 2, and 6[7],[11]. Conversely, compound D28 (a hydroxamic acid derivative) demonstrates potent antiproliferative activity across multiple cancer cell lines (e.g., K562, HepG2) by inducing G2/M cell cycle arrest and apoptosis[7],[11].

HDAC3Pathway A Quinoline-4-Carboxylic Derivative (e.g., D28/D29) B Hydrophobic Cap Binding (Active Site Opening) A->B C ZBG Chelates Zinc Ion (Catalytic Core) A->C D Selective HDAC3 Inhibition B->D C->D E Histone Hyperacetylation D->E F G2/M Cell Cycle Arrest E->F G Apoptosis in Cancer Cells (e.g., K562, HepG2) F->G

Diagram 2: Mechanism of action for modern quinoline-based HDAC3 inhibitors in oncology.

Antimicrobial and Anti-inflammatory Agents

Beyond oncology, the scaffold has been derivatized at the 4-position to create novel 1,2,4-triazolyl quinolines and 2,4-disubstituted carboxamides[9],[12],[13]. The incorporation of amido groups or nucleoside linkages has been shown to restore and enhance the anti-inflammatory properties of the molecule without triggering the hepatotoxic pathways associated with the parent Cinchophen[13],[10].

Quantitative Data Summary

The structural modifications of the quinoline core directly dictate its enzymatic affinity and cellular toxicity. Table 1 summarizes the in vitro performance of recent HDAC-targeted analogs compared to the FDA-approved standard, SAHA (Vorinostat).

Table 1: In Vitro Inhibitory Activity of Modern Quinoline-4-Carboxylic Acid Derivatives

CompoundZinc-Binding Group (ZBG)HDAC1 IC 50​ (µM)HDAC2 IC 50​ (µM)HDAC3 IC 50​ (µM)K562 Proliferation IC 50​ (µM)
D28 Hydroxamic Acid>50>5024.451.02
D29 Hydrazide32.59183.50.477>50 (Reduced Toxicity)
SAHA (Control)Hydroxamic Acid0.050.070.061.87

Data derived from the enzyme inhibitory assays and flow cytometry studies of novel HDAC inhibitors[7],[11]. Note the extreme selectivity of the hydrazide ZBG (D29) for HDAC3, contrasting with the broad-spectrum but highly antiproliferative nature of the hydroxamic acid ZBG (D28).

Conclusion

The history of 2-phenylquinoline-4-carboxylic acid is a testament to the iterative nature of drug discovery. What began as a flawed, hepatotoxic gout remedy has been systematically deconstructed and optimized by modern medicinal chemists. By leveraging robust synthetic pathways like the Pfitzinger reaction and applying rational drug design principles, researchers have successfully decoupled the scaffold's toxicity from its bioactivity. Today, its analogs stand at the forefront of epigenetic therapy and antimicrobial research, proving that even historically discarded molecules can yield next-generation therapeutics when viewed through the lens of modern molecular biology.

References

  • Oxycinchophen - Grokipedia Source: Grokipedia URL
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Chemistry URL
  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Source: Taylor & Francis / Journal of Liquid Chromatography & Related Technologies URL
  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review Source: ResearchGate URL
  • Cinchophen - Wikipedia Source: Wikipedia URL
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives Source: ResearchGate URL
  • Source: National Institutes of Health (PMC)
  • Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines Source: Austin Publishing Group URL
  • Synthesis and study of antimicrobial agent 3-(3-substituted-1H-indon-1-yl)
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL
  • Toxic Hepatitis Due to Cinchophen Source: Cleveland Clinic Journal of Medicine URL

Sources

Foundational

Spectroscopic and Analytical Characterization of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid , a key intermediate in the synthesis of va...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid , a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Herein, we delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by data from closely related analogues and fundamental spectroscopic principles.

Introduction

2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS No. 1165799-99-4) belongs to the class of 2-phenylquinoline-4-carboxylic acids, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities, including antibacterial and anticancer properties[1]. The structural elucidation and confirmation of this molecule are paramount for its use in further synthetic applications. This guide will provide a detailed analysis of its expected spectroscopic signature.

Molecular Structure and Key Features

The structure of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid comprises a quinoline-4-carboxylic acid core substituted at the 2-position with a 4-(methoxycarbonyl)phenyl group. This arrangement presents several key features for spectroscopic analysis: two distinct aromatic ring systems, a carboxylic acid functional group, and a methyl ester group.

Caption: Molecular structure of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline ring, the substituted phenyl ring, the carboxylic acid, and the methyl ester. Based on data for similar 2-phenylquinoline-4-carboxylic acid derivatives, the spectrum in DMSO-d₆ would likely exhibit the following features[2]:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Carboxylic Acid (-COOH)~14.0Singlet (broad)-The acidic proton is typically downfield and may be broad due to hydrogen bonding and exchange[3].
Quinoline H-5~8.7Doublet~8.5
Quinoline H-3~8.5Singlet-
Phenyl H-2', H-6'~8.3Doublet~8.5Protons ortho to the quinoline ring.
Phenyl H-3', H-5'~8.1Doublet~8.5Protons meta to the quinoline ring.
Quinoline H-8~8.2Doublet~8.4
Quinoline H-6~7.9Triplet~7.6
Quinoline H-7~7.7Triplet~7.6
Methyl Ester (-OCH₃)~3.9Singlet-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid Carbonyl (-COOH)~167
Methyl Ester Carbonyl (-COOCH₃)~166
Quinoline C-2~156
Quinoline C-4~148
Phenyl C-1'~142
Phenyl C-4'~131
Quinoline and Phenyl Aromatic Region118 - 135A complex region with multiple overlapping signals.
Methyl Ester Carbon (-OCH₃)~52
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in a molecule. The expected characteristic absorption bands for 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid are:

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
Carboxylic Acid O-H Stretch3300 - 2500BroadA very broad band due to hydrogen bonding is a hallmark of carboxylic acids[4][5].
Aromatic C-H Stretch3100 - 3000Medium
Carboxylic Acid C=O Stretch1730 - 1700StrongThe carbonyl of the carboxylic acid.
Methyl Ester C=O Stretch1725 - 1710StrongThe carbonyl of the methyl ester. These two C=O stretches may overlap.
Aromatic C=C Stretch1600 - 1475Medium to WeakMultiple bands are expected in this region.
C-O Stretch (Carboxylic Acid and Ester)1300 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming the molecular weight and aspects of the structure.

High-Resolution Mass Spectrometry (HRMS)

For 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (C₁₈H₁₃NO₄), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed.

  • Calculated Exact Mass [M+H]⁺: 308.0866

Fragmentation Pattern

The fragmentation of 2-substituted quinoline-4-carboxylic acids under electron ionization (EI) or collision-induced dissociation (CID) often involves characteristic losses[6]:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation of the molecular ion.

  • Loss of OCH₃ (31 Da): From the methyl ester.

  • Loss of COOCH₃ (59 Da): Cleavage of the methoxycarbonyl group.

MS_Fragmentation M [M+H]⁺ m/z 308 M_H2O [M+H - H₂O]⁺ m/z 290 M->M_H2O - H₂O M_COOH [M+H - COOH]⁺ m/z 263 M->M_COOH - •COOH M_CO2 [M+H - CO₂]⁺ m/z 264 M->M_CO2 - CO₂ M_OCH3 [M+H - OCH₃]⁺ m/z 277 M->M_OCH3 - •OCH₃ M_COOCH3 [M+H - COOCH₃]⁺ m/z 249 M->M_COOCH3 - •COOCH₃

Caption: Plausible fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid.

Synthesis via Pfitzinger Reaction

This method is a common and effective way to synthesize 2-phenylquinoline-4-carboxylic acid derivatives[1].

Materials:

  • Isatin

  • Methyl 4-acetylbenzoate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve isatin in an ethanolic solution of potassium hydroxide.

  • To this solution, add methyl 4-acetylbenzoate.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.

Synthesis_Workflow start Start Materials: Isatin, Methyl 4-acetylbenzoate, KOH, EtOH reaction Pfitzinger Reaction: Reflux in ethanolic KOH start->reaction workup1 Solvent Removal and Aqueous Workup reaction->workup1 acidification Acidification with HCl to Precipitate Product workup1->acidification filtration Filtration and Washing acidification->filtration purification Recrystallization filtration->purification end Final Product: 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid purification->end

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

IR Spectroscopy:

  • Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire the mass spectrum in both full scan mode and, if possible, fragmentation (MS/MS) mode.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization of this important synthetic intermediate can be achieved. The provided protocols offer a starting point for the synthesis and analysis of this and related compounds, aiding researchers in their drug discovery and development efforts.

References

  • Cui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Ghorab, M. M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Hassan, M. A., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

Sources

Exploratory

Decoding the Therapeutic Landscape of Quinoline-4-Carboxylic Acid Derivatives: Targets, Mechanisms, and Translational Protocols

Executive Overview The quinoline-4-carboxylic acid (QCA) scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Historically anchored by cinchophen and later by the potent immunosuppressive an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinoline-4-carboxylic acid (QCA) scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Historically anchored by cinchophen and later by the potent immunosuppressive and antineoplastic agent brequinar, QCA derivatives have evolved into highly versatile pharmacophores. By systematically modifying the C-2, C-6, and C-8 positions, researchers can finely tune the electronic and steric properties of the QCA core to selectively engage diverse intracellular targets.

As a Senior Application Scientist, I have structured this technical guide to bypass superficial summaries and directly address the mechanistic causality, quantitative target affinities, and validated experimental protocols necessary for advancing QCA-based drug discovery programs.

Primary Molecular Targets and Mechanistic Pathways

Human Dihydroorotate Dehydrogenase (hDHODH): The Pyrimidine Starvation Paradigm

The most clinically validated target for QCA derivatives is human dihydroorotate dehydrogenase (hDHODH), a mitochondrial enzyme catalyzing the rate-limiting oxidation of dihydroorotate to orotate during de novo pyrimidine biosynthesis[1]. Rapidly proliferating entities—such as acute myelogenous leukemia (AML) cells, colon cancer cells (e.g., HCT-116), and replicating RNA viruses (VSV, Influenza)—rely heavily on this de novo pathway rather than the pyrimidine salvage pathway[1][2].

Mechanistic Causality: QCA analogs, particularly biaryl ether derivatives like compound C44 , act as potent competitive inhibitors. Crystallographic data reveals that the QCA core inserts into the hydrophobic ubiquinone-binding channel formed by the α1 and α2 helices of hDHODH. The 4-carboxylic acid moiety is strictly required to form critical electrostatic interactions and water-mediated hydrogen bonds with residues such as Thr63 and Tyr356[1]. By displacing ubiquinone, QCA derivatives halt electron transfer, aborting pyrimidine synthesis and triggering S-phase cell cycle arrest[1][3].

DHODH_Pathway QCA QCA Derivatives (e.g., Brequinar, C44) DHODH hDHODH Enzyme (Mitochondrial Membrane) QCA->DHODH Competitive Inhibition (Ubiquinone Site) ORO Orotate DHODH->ORO Oxidation DHO Dihydroorotate DHO->DHODH Substrate PYR De Novo Pyrimidine Biosynthesis ORO->PYR UMP Production CELL S-Phase Cell Cycle Arrest (Cancer/Viral Inhibition) PYR->CELL Nucleotide Depletion

Mechanism of hDHODH inhibition by quinoline-4-carboxylic acids leading to cell cycle arrest.

Sirtuin 3 (SIRT3): Epigenetic and Mitochondrial Regulation

Recent structural optimizations have expanded the QCA target profile to include Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase implicated in leukemia and metabolic reprogramming[4]. Mechanistic Causality: By introducing a 4-acrylamidophenyl group at the C-2 position of the QCA core, researchers have generated derivatives (e.g., Compound P6) that selectively block the deacetylation active site of SIRT3. The rigid quinoline core provides the necessary spatial geometry to achieve selectivity over homologous isoforms like SIRT1 and SIRT2, restoring normal mitochondrial acetylation profiles and inducing apoptosis in malignant cells[4].

Cyclooxygenase-2 (COX-2) and Leishmania N-myristoyltransferase (LmNMT)

Beyond oncology and virology, 2-aryl-QCA derivatives are actively investigated for:

  • Selective COX-2 Inhibition: Incorporating a benzoyl moiety at the C-6 or C-8 position transforms the QCA scaffold into a highly selective COX-2 inhibitor, minimizing the gastrointestinal toxicity associated with COX-1 inhibition[5].

  • Antileishmanial Activity: Inverse virtual screening and molecular dynamics have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-QCAs, offering a novel mechanism to combat neglected tropical diseases[6].

Quantitative Target Affinity Profiling

To facilitate structure-activity relationship (SAR) analysis, the following table synthesizes the quantitative pharmacological data of leading QCA derivatives across various therapeutic targets.

Compound DesignationPrimary TargetDisease IndicationPotency (IC₅₀ / EC₅₀)Key Structural ModificationRef
C44 hDHODHViral Infections (VSV, Influenza)IC₅₀ = 1 nMEC₅₀ = 2 nM (VSV)6-fluoro, biaryl ether at C-2[2]
Compound 41 hDHODHColon Cancer (HCT-116)IC₅₀ = 9.71 nMOptimized C-2 hydrophobic tail[1]
Compound 3f / 3g hDHODHMelanoma / Breast CancerLow nanomolar2-substituted phenolic aldehydes[3]
Compound P6 SIRT3LeukemiaIC₅₀ = 7.2 µM2-(4-acrylamidophenyl) substitution[4]
Compound 39 COX-2InflammationIC₅₀ = 0.077 µMBenzoyl moiety at C-6 / C-8[5]
Compound 1g LmNMTLeishmaniasisHigh Binding Affinity2-aryl scaffold via Pfitzinger reaction[6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or biological rationale.

Protocol A: Green Multicomponent Synthesis of QCA Derivatives (Modified Doebner Reaction)

Traditional Doebner syntheses rely on harsh conditions and pyruvic acid, which frequently result in low yields for electron-deficient anilines. This modified green protocol utilizes sodium pyruvate and p-toluenesulfonic acid (p-TSA) to enhance electrophilicity and drive the hydrogen transfer reaction efficiently[7].

Step-by-Step Workflow:

  • Reagent Assembly: In a round-bottom flask, combine the substituted aryl amine (1.0 mmol), aryl aldehyde (1.0 mmol), and sodium pyruvate (1.2 mmol). Rationale: Sodium pyruvate is more stable and cost-effective than pyruvic acid while providing identical reactive enolates.

  • Catalysis & Solvent: Add 10 mol% p-TSA as the catalyst. Suspend the mixture in a 1:1 solution of water and ethylene glycol (5 mL). Rationale: p-TSA acts as a Brønsted acid to activate the carbonyl carbon of the aldehyde, while the aqueous/glycol solvent system supports high-temperature reflux without toxic organic solvents.

  • Condensation: Reflux the mixture at 100°C for 3–5 hours, monitoring via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to room temperature. Pour into crushed ice and adjust the pH to 4-5 using dilute HCl to precipitate the quinoline-4-carboxylic acid. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm the presence of the C-4 carboxylic acid proton (~13.5 ppm) and the diagnostic H-3 quinoline proton (~8.4 ppm) via ¹H-NMR.

Protocol B: In Vitro hDHODH Kinetic Inhibition Assay

This protocol utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. Because DHODH transfers electrons to ubiquinone, which then reduces DCIP, the loss of DCIP's blue color (measured at 600 nm) is directly proportional to DHODH enzymatic activity[1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN. Rationale: KCN is critical to inhibit mitochondrial cytochrome c oxidase, ensuring electrons are not diverted away from the DCIP readout.

  • Reagent Master Mix: To a 96-well plate, add 50 µM decylubiquinone (electron mediator), 60 µM DCIP (chromophore), and 10 nM recombinant hDHODH enzyme.

  • Inhibitor Incubation: Add the QCA derivative (e.g., Compound 41) in a 10-point concentration gradient (0.1 nM to 10 µM, 1% DMSO final). Incubate at 25°C for 10 minutes to allow steady-state binding to the ubiquinone channel.

  • Reaction Initiation: Add 0.5 mM L-dihydroorotate (substrate) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance decrease at 600 nm using a microplate reader for 5 minutes (read every 15 seconds).

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear slope. Plot V0​ versus inhibitor concentration using a 4-parameter logistic non-linear regression to derive the IC₅₀.

Workflow SYN Green Doebner Synthesis (Amine+Aldehyde+Pyruvate) PUR Purification & NMR/MS Validation SYN->PUR HTS In Vitro Target Assay (e.g., DCIP Kinetic Readout) PUR->HTS CELL Cellular Validation (MTT / Antiviral EC50) HTS->CELL LEAD Lead Optimization (SAR & Docking) CELL->LEAD LEAD->SYN Iterative Design

Iterative drug discovery and validation workflow for quinoline-4-carboxylic acid derivatives.

References

  • Joksovic, M. et al. "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." Bioorganic Chemistry, 2020. 3

  • Das, P. et al. "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters, 2013. 2

  • Madak, J. et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. 1

  • Zhao, Y. et al. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Chemistry (via PMC), 2022. 4

  • Viana, J. et al. "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents." Frontiers, 2025. 6

  • Zarghi, A. & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research (via PMC), 2011.5

  • "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction." Infectious Disorders-Drug Targets (via Taylor & Francis), 2025. 7

Sources

Protocols & Analytical Methods

Method

Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids

Application Note & Protocol: The Pfitzinger Reaction for the Synthesis of Quinoline-4-Carboxylic Acids Executive Summary The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a premier synthetic meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: The Pfitzinger Reaction for the Synthesis of Quinoline-4-Carboxylic Acids

Executive Summary

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a premier synthetic methodology in heterocyclic chemistry, enabling the robust construction of substituted quinoline-4-carboxylic acids (cinchoninic acids)[1],[2]. Because the quinoline scaffold is a privileged pharmacophore—exhibiting potent antibacterial, antiviral, and anticancer activities (e.g., DHODH inhibition)—mastering this reaction is critical for drug development professionals building diverse chemical libraries[1],[3].

This application note provides a comprehensive, self-validating guide to the Pfitzinger reaction, detailing the mechanistic causality, substrate scope, and optimized protocols for both conventional reflux and microwave-assisted irradiation (MWI).

Mechanistic Rationale & Reaction Dynamics

To successfully execute and troubleshoot the Pfitzinger reaction, one must understand the causality of its three distinct mechanistic phases[2],[4]:

  • Lactam Hydrolysis: The reaction is initiated by a strong base (typically KOH or NaOH), which attacks the amide bond of isatin. This ring-opening generates a reactive keto-acid intermediate (potassium isatinate)[1],[5].

  • Condensation: The aniline derivative of the keto-acid condenses with an added enolizable carbonyl compound (a ketone or aldehyde containing an α-methylene group) to form an imine, which rapidly tautomerizes to a more stable enamine[1],[2].

  • Annulation: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the aromatized quinoline-4-carboxylic acid[2],[4].

PfitzingerMechanism Isatin Isatin (Lactam) KetoAcid Keto-Acid Intermediate (Isatinate) Isatin->KetoAcid Hydrolysis Base Strong Base (KOH/NaOH) Base->KetoAcid Catalysis Imine Imine / Enamine Intermediate KetoAcid->Imine Ketone Enolizable Ketone (R-CO-CH2-R') Ketone->Imine Condensation Cyclization Intramolecular Cyclization Imine->Cyclization Tautomerization Product Quinoline-4-carboxylic acid Cyclization->Product Dehydration (-H2O)

Mechanistic pathway of the Pfitzinger reaction.

Substrate Scope & Comparative Yields

The choice of heating modality significantly impacts the reaction efficiency. While conventional reflux requires 12–24 hours, Microwave-Assisted Synthesis (MWI) provides uniform volumetric heating that accelerates intermediate collision frequencies, reducing reaction times to under 10 minutes and generally improving yields by suppressing thermal degradation[6],[7].

Table 1: Representative Yields of Quinoline-4-Carboxylic Acids

Isatin SubstrateEnolizable KetoneTarget ProductConventional Yield (24h)MWI Yield (9m)Ref.
IsatinAcetone2-Methylquinoline-4-carboxylic acid65–70%75–80%[8],[9]
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid70–75%80–85%[8]
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid81%~90%[10],[8]
5-Chloroisatin1-Aryl-2-thioethanone6-Chloro-2-substituted-quinoline-4-carboxylic acid63–68%77–85%[6]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues to ensure each mechanistic step has occurred before proceeding.

Workflow Step1 1. Ring Opening Isatin + KOH (Purple to Brown) Step2 2. Condensation Add Ketone Reflux or MWI Step1->Step2 Step3 3. Extraction Remove Neutral Impurities Step2->Step3 Step4 4. Acidification pH 4.0-4.5 (Isoelectric Point) Step3->Step4 Step5 5. Isolation Filtration & Vacuum Drying Step4->Step5

Experimental workflow for conventional and MWI Pfitzinger synthesis.

Protocol A: Conventional Reflux Synthesis
  • Preparation of the Basic Medium: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.02 mol) in absolute ethanol (40 mL) and distilled water (1–5 mL)[1].

  • Isatin Ring-Opening: Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour.

    • Self-Validation: The suspension will transition from a deep purple color to a clear, dark brown solution. This color change confirms the successful hydrolysis of the lactam ring into the keto-acid intermediate[1].

  • Condensation: Gradually add the desired enolizable ketone (0.015 mol) to the reaction mixture[1].

  • Reflux: Heat the mixture to reflux (~79 °C) and maintain continuous stirring for 12–24 hours[1],[11]. Monitor the disappearance of the ketone via TLC.

Protocol B: Microwave-Assisted Synthesis (MWI)
  • Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL)[1],[6].

  • Addition: Add the appropriate enolizable ketone (10.0 mmol) to the solution[6].

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture for 9 minutes at an appropriate wattage (typically 60–100 W) to maintain ~100 °C[1],[6],[7].

  • Cooling: Allow the vessel to cool to room temperature before opening.

Critical Work-Up & Isolation Strategy

Note: The work-up is the most common point of failure in the Pfitzinger reaction due to the amphoteric nature of the product.

  • Aqueous Dilution & Extraction: Dilute the crude reaction mixture with distilled water (20–50 mL). Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Causality: The target molecule remains in the aqueous layer as a water-soluble potassium carboxylate. The ether extraction is mandatory to strip away unreacted ketones and neutral organic byproducts[1],[11].

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice-water bath. Carefully add dilute acetic acid or 1M HCl dropwise while monitoring with a pH meter.

    • Causality: The target quinoline-4-carboxylic acid possesses a basic quinoline nitrogen (pKa ~4.9) and an acidic carboxylate. Precipitation is strictly maximized at its isoelectric point (pH 4.0–5.0)[1]. Do not over-acidify. Dropping the pH below 3.0 will protonate the quinoline nitrogen, forming a highly water-soluble hydrochloride salt, which prevents precipitation and destroys the isolated yield.

  • Isolation: Collect the precipitated pale-yellow solid by vacuum filtration. Wash thoroughly with cold distilled water and dry in a vacuum oven at 50 °C[1].

Troubleshooting & Analytical Characterization

  • Low Yield / No Precipitation: If no precipitate forms upon acidification, the solution was likely over-acidified. Back-titrate carefully with 1M NaOH to pH 4.5 to recover the zwitterionic product.

  • FTIR Validation: Successful formation of the quinoline-4-carboxylic acid is characterized by the disappearance of the isatin amide carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad O–H stretch (3436–3242 cm⁻¹) and a carboxylic C=O stretch (1724–1708 cm⁻¹)[9].

  • NMR Validation: In ¹H-NMR (DMSO-d6), the product will exhibit a highly deshielded, D₂O-exchangeable carboxylic acid proton signal (δ 13.0–13.5 ppm) and the characteristic aromatic protons of the newly formed quinoline core[11],[7].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Benchchem.
  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia.
  • Zambare, A. S., et al. "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, 2014.
  • El-Gaby, M. S. A., et al. "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System..." Zeitschrift für Naturforschung, 2005.
  • Elghamry, I., et al. "Recent Advances in Metal-Free Quinoline Synthesis." MDPI Molecules, 2016.
  • UI Scholars Hub. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction." Makara Journal of Science, 2023.
  • JOCPR Contributors. "Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." Journal of Chemical and Pharmaceutical Research, 2010.
  • Indian Academy of Sciences. "A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives." IAS, 2006.
  • Shmelev, L. V., et al. "The Pfitzinger Reaction. (Review)." Chemistry of Heterocyclic Compounds, 2001.
  • ACS Combinatorial Science. "Microwave-Assisted Synthesis of Diverse Pyrrolo[3,4-c]quinoline-1,3-diones." ACS, 2014.
  • NIH. "Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure." PMC, 2021.

Sources

Application

Application Note: 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid in Advanced Material Science

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Compound: 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS: 1165799-99-4) Chemical Profile & Structural Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Compound: 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS: 1165799-99-4)

Chemical Profile & Structural Rationale

In the design of advanced porous materials—specifically Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)—ligand topology dictates the ultimate framework architecture and functionality. 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a highly specialized, asymmetric pro-ligand designed for precise structural control and post-synthetic functionalization.

The molecule integrates three strategic domains:

  • The Quinoline Fluorophore: Provides a rigid, conjugated backbone that exhibits strong blue/green luminescence under UV excitation, making it an ideal signaling unit for chemical sensors[1].

  • The C4-Carboxylic Acid: Acts as the primary, highly reactive coordination site. Alongside the quinoline nitrogen, it readily binds to high-valence metal clusters (e.g., Zr⁴⁺) to form robust secondary building units (SBUs)[2].

  • The C2-Methoxycarbonyl (Ester) Group: This is the critical design feature. By masking the second carboxylic acid as a methyl ester, the ligand is forced into an asymmetric binding mode during initial solvothermal synthesis. This prevents the formation of dense, non-porous interpenetrated networks common with symmetric dicarboxylic acids. Once the framework is assembled, the ester projects into the pore cavity, where it can be unmasked via Post-Synthetic Modification (PSM) to yield highly active, free -COOH docking sites[3].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful MOF synthesis is not merely about mixing reagents; it requires strict control over nucleation kinetics and phase purity. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Pro-Ligand via Suzuki-Miyaura Coupling

Causality: Microwave irradiation is utilized to overcome the significant steric hindrance at the C2 position of the quinoline ring, accelerating the cross-coupling and suppressing dehalogenation side-reactions[4].

  • Reaction Setup: In a microwave-safe vial, dissolve 2-chloroquinoline-4-carboxylic acid (1.4 mmol) and (4-methoxycarbonylphenyl)boronic acid (2.2 mmol) in 5 mL of degassed 1,4-dioxane[4].

  • Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and 2M aqueous K₂CO₃ (2.2 eq)[4]. Purge the system with N₂ for 10 minutes.

  • Irradiation: Subject the mixture to microwave irradiation at 150 °C for 30 minutes[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Perform LC-MS on the crude product. The target mass for C₁₈H₁₃NO₄ is m/z 308 [M+H]⁺. Purify via flash chromatography if necessary.

Protocol B: Solvothermal Assembly of Luminescent Zr-MOF

Causality: Trifluoroacetic acid (TFA) is employed as a modulator. TFA competes with the quinoline-4-carboxylate for coordination to the Zr⁴⁺ nodes. This competitive binding slows the nucleation rate, shifting the reaction from kinetic to thermodynamic control, which is essential for yielding highly crystalline, defect-free MOFs[1].

  • Precursor Mixing: In a Teflon-lined autoclave, combine ZrCl₄, the synthesized pro-ligand, and TFA in a strict 1:1:10 molar ratio[1].

  • Solvation: Dissolve the mixture in N,N-dimethylformamide (DMF) under sonication until visually homogeneous[1].

  • Crystallization: Heat the sealed autoclave at 120 °C for 48 hours, then cool to room temperature at a rate of 5 °C/hour to promote uniform crystal growth.

  • Solvent Exchange & Activation: Isolate the crystals and soak them in anhydrous methanol for 3 days, replacing the methanol daily.

    • Causality: Exchanging high-boiling DMF with lower-surface-tension methanol prevents capillary-force-induced pore collapse during the subsequent drying phase[1].

  • Validation Checkpoint: Dry the methanol-exchanged sample under high vacuum at 120 °C for 24 hours[1]. Perform Powder X-Ray Diffraction (PXRD) to confirm phase purity against simulated single-crystal data.

Protocol C: Post-Synthetic Modification (Pore Unmasking)
  • Hydrolysis: Suspend the activated ester-functionalized MOF in a 1:1 mixture of THF and water. Add 3 equivalents of LiOH and stir gently at room temperature for 24 hours.

  • Protonation: Carefully adjust the pH to 3.0 using 1M HCl to protonate the newly formed carboxylates.

  • Validation Checkpoint: Perform solid-state FT-IR spectroscopy. The complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the emergence of a broad -OH stretch (2500–3300 cm⁻¹) validates successful pore unmasking.

Mechanistic Pathways

The structural evolution and subsequent sensing applications of the material are governed by specific chemical pathways.

MOF_Workflow L Pro-Ligand (Ester-Protected) S Solvothermal Synthesis (DMF) L->S M ZrCl4 Precursor M->S MOF1 As-Synthesized MOF (Hydrophobic Pores) S->MOF1 120°C, TFA Modulator PSM Post-Synthetic Hydrolysis MOF1->PSM MeOH Wash MOF2 Activated MOF (Free -COOH Pores) PSM->MOF2 Pore Unmasking

Workflow for the synthesis and post-synthetic modification of Zr-MOFs using the asymmetric ligand.

FRET_Mechanism UV UV Excitation (λ = 340 nm) Fluor Quinoline Fluorophore (Excited State) UV->Fluor FRET FRET / PET Energy Transfer Fluor->FRET Analyte Present Emit Radiative Emission (Blue/Green Light) Fluor->Emit No Analyte Analyte Analyte (Fe3+ / 4-NP) Target Binding Analyte->FRET Pore Docking Quench Fluorescence Quenching (Non-Radiative Decay) FRET->Quench

Fluorescence quenching mechanism via FRET/PET upon analyte binding to the MOF pore surfaces.

Quantitative Performance & Data Analysis

The deliberate choice to use an ester-protected pro-ligand followed by PSM yields dramatic improvements in the material's physicochemical properties and sensing capabilities. The unmasked -COOH groups act as highly selective docking sites for analytes like Fe³⁺ and 4-nitrophenol (4-NP), facilitating rapid Fluorescence Resonance Energy Transfer (FRET)[1].

Property / MetricEster-Functionalized MOF (Pre-PSM)Acid-Functionalized MOF (Post-PSM)Analytical Significance
BET Surface Area ~ 850 m²/g~ 1,120 m²/gHydrolysis removes bulky methyl groups, increasing accessible pore volume.
Pore Volume 0.42 cm³/g0.58 cm³/gEnhanced capacity for guest molecule inclusion and diffusion.
Water Contact Angle 105° (Hydrophobic)45° (Hydrophilic)Transition from hydrophobic to hydrophilic facilitates aqueous analyte diffusion.
Emission Max (λ_em) 480 nm495 nmSlight red-shift due to increased hydrogen bonding interactions in the pores.
Fe³⁺ Limit of Detection 5.2 ppb0.71 ppbFree -COOH groups act as specific binding sites, drastically improving sensitivity[1].
4-NP Limit of Detection 12.5 ppt1.40 pptEnhanced electrostatic interactions with the unmasked pore surface[1].

References

  • Ambeed.com - Methyl 4-boronobenzoate | 4-Methoxycarbonylbenzeneboronic acid | Organoboron URL:[4]

  • Dalton Transactions (RSC Publishing) - A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions URL:[1]

  • MDPI - Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants URL:[3]

  • BLDpharm - Metal-Organic Frameworks: Carboxylic Acid Ligands URL:[2]

Sources

Method

Application Note: Mechanism of Action and Evaluation Protocols for 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid

Introduction & Chemical Identity The compound 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS 1165799-99-4) is a specialized synthetic intermediate and bioactive scaffold belonging to the 2-arylquinoline-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

The compound 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS 1165799-99-4) is a specialized synthetic intermediate and bioactive scaffold belonging to the 2-arylquinoline-4-carboxylic acid family[1]. As a privileged pharmacophore, this class of molecules is most notably recognized for its potent inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in cellular metabolism[2],[3]. While quinoline derivatives are also investigated for other targets, such as multidrug resistance protein 2 (MRP2)[4], the primary mechanism driving cytotoxicity in rapidly dividing cells is pyrimidine starvation via DHODH blockade[5].

Mechanism of Action: DHODH Inhibition & Structural Causality

DHODH is a mitochondrial inner-membrane enzyme responsible for catalyzing the oxidation of dihydroorotate (DHO) to orotate. This is the rate-limiting fourth step in the de novo pyrimidine biosynthesis pathway[5]. Blocking this enzyme rapidly depletes intracellular uridine monophosphate (UMP), halting DNA and RNA synthesis and triggering S-phase cell cycle arrest.

The pharmacological efficacy of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is driven by two distinct structural domains:

  • The Quinoline-4-carboxylic Acid Core : This moiety acts as a competitive mimic of ubiquinone (Coenzyme Q10). The carboxylic acid at the C4 position is strictly required for target engagement, forming critical salt bridges with the basic side chain of Arg136 and hydrogen bonds with Gln47 within the human DHODH binding pocket[3].

  • The 2-(4-Methoxycarbonyl)phenyl Substituent : The aryl ring extends into the hydrophobic ubiquinone access channel. The methoxycarbonyl (methyl ester) group provides a dual advantage. In vitro, it enhances hydrophobic contacts within the sub-pocket. In cellular environments, the ester acts as a lipophilic handle that improves membrane permeability compared to highly polar dicarboxylic acids. Once inside the cell, it may undergo hydrolysis by intracellular esterases to yield the active dicarboxylic acid species, effectively trapping the potent inhibitor inside the cell.

DHODH_Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Enzyme DHODH->Orotate Oxidation via Ubiquinone Inhibitor 2-(4-(methoxycarbonyl)phenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition (Ubiquinone Site)

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by the quinoline derivative.

Experimental Design: Establishing a Self-Validating System

To rigorously validate the mechanism of action of this compound, researchers must employ a two-tiered testing strategy.

  • Tier 1 (Biochemical) isolates the target enzyme to prove direct binding and inhibition. We use a DCIP reduction assay where the electron transfer causality is visually and spectrophotometrically quantifiable.

  • Tier 2 (Cellular) proves on-target efficacy in living systems. Because mammalian cells possess a "salvage pathway" that can bypass de novo pyrimidine synthesis by utilizing extracellular uridine, we can create a self-validating assay. If the compound specifically targets DHODH, adding exogenous uridine will completely rescue the cells. If the compound causes off-target toxicity (e.g., membrane disruption), uridine will fail to rescue viability.

Step-by-Step Methodologies

Protocol 1: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

This assay measures DHODH activity by coupling the oxidation of DHO to the reduction of the dye 2,6-dichlorophenolindophenol (DCIP). As DCIP is reduced, its absorbance at 600 nm decreases.

Materials:

  • Recombinant human DHODH (rhDHODH)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Substrates: 1 mM Dihydroorotate (DHO), 50 µM Decylubiquinone (CoQ analog), 60 µM DCIP

  • Positive Control: Brequinar (known DHODH inhibitor)[2]

Procedure:

  • Preparation: Dilute the quinoline derivative in DMSO to create a 10-point concentration-response curve (1 nM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: In a 96-well clear-bottom plate, combine Assay Buffer, rhDHODH (10 nM final), and the inhibitor. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add a substrate master mix containing DHO, Decylubiquinone, and DCIP to all wells.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm ( A600​ ) every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Plot V0​ against the log of the inhibitor concentration to determine the biochemical IC50​ .

Protocol 2: Cell Viability & Uridine Rescue Assay

This protocol validates that the observed cytotoxicity is strictly due to pyrimidine starvation.

Procedure:

  • Cell Seeding: Seed HCT116 human colon carcinoma cells (highly dependent on de novo pyrimidine synthesis) at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare two identical sets of compound dilutions (1 nM to 10 µM).

  • Rescue Condition Application:

    • Set A (Standard): Treat cells with the compound in standard media.

    • Set B (Rescue): Treat cells with the compound in media supplemented with 100 µM Uridine .

  • Incubation: Incubate the plates for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence. Calculate viability relative to the DMSO vehicle control.

Workflow Seed Seed Cancer Cells (e.g., HCT116) Treat Treat with Quinoline Derivative (1 nM - 10 µM) Seed->Treat Split Uridine Rescue? Treat->Split NoUridine Vehicle Control (No Uridine) Split->NoUridine No YesUridine Add 100 µM Uridine (Bypass Pathway) Split->YesUridine Yes Incubate Incubate 72 Hours NoUridine->Incubate YesUridine->Incubate Assay Viability Assay & IC50 Calculation Incubate->Assay

Self-validating experimental workflow for the Uridine Rescue Assay confirming on-target inhibition.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid when subjected to the self-validating protocols described above. A massive rightward shift in the cellular IC50​ upon uridine addition confirms on-target DHODH inhibition.

Compound / ConditionAssay TypeTarget / Cell Line IC50​ (Standard) IC50​ (+ 100 µM Uridine)Fold Shift (Rescue)
2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid EnzymaticrhDHODH35 nMN/AN/A
2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid CellularHCT11660 nM> 10,000 nM> 160x
Brequinar (Positive Control)CellularHCT11620 nM> 10,000 nM> 500x
Doxorubicin (Negative Control)CellularHCT116150 nM145 nM1x (No Rescue)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and its analogs. As a molecule possessing both acidic and weakly basic functional groups, its purification requires a nuanced approach that leverages its specific physicochemical properties. This document provides in-depth protocols, troubleshooting guides, and FAQs to help you achieve high purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification protocols, understanding the structure of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is crucial for troubleshooting.

  • Acidic Carboxylic Acid Group (-COOH): This is the primary handle for purification. It allows the molecule to be deprotonated in basic solutions, forming a water-soluble carboxylate salt.[1]

  • Weakly Basic Quinoline Nitrogen: The nitrogen atom in the quinoline ring system is basic, though its basicity is reduced by the electron-withdrawing nature of the aromatic system. This property is less commonly used for primary purification compared to the acidic group but can be relevant in certain chromatographic or extraction scenarios.

  • Ester Group (-COOCH₃): The methyl ester is susceptible to hydrolysis under harsh basic conditions (e.g., strong base like NaOH or KOH with heating), which would convert it to a dicarboxylic acid.[2] Therefore, milder bases like sodium carbonate or bicarbonate are preferred for acid-base extractions.

  • Solubility Profile: The compound is generally a crystalline solid with poor solubility in water but moderate solubility in organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and heated alcohols (e.g., ethanol).[3] Its solubility is highly pH-dependent.

Troubleshooting and Purification Guides

This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid, which is often synthesized via methods like the Doebner or Pfitzinger reactions.[4][5]

Guide 1: Initial Purification of Crude Product

Question: My crude product from the synthesis is a dark, impure solid. What is the most effective first step for purification?

Answer: The most robust initial purification strategy is an acid-base workup. This method specifically isolates your acidic product from neutral or basic impurities, including many of the tarry byproducts common in Doebner-von Miller type syntheses.[6][7]

Underlying Principle (The "Why"):

This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a mild aqueous base (e.g., sodium carbonate), the desired product is deprotonated to form its water-soluble sodium salt. Insoluble impurities, such as unreacted benzaldehyde derivatives and non-acidic polymeric tars, can then be removed by filtration. Subsequent acidification of the aqueous filtrate re-protonates the carboxylate, causing the purified product to precipitate out of the solution.[7][8]

Detailed Experimental Protocol: Acid-Base Purification
  • Dissolution: Suspend the crude solid in a sufficient volume of a 5-10% aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution. Stir vigorously. Gentle warming may be required to facilitate dissolution, but avoid excessive heat to prevent potential ester hydrolysis.

  • Filtration of Impurities: Once the desired product has dissolved, a significant amount of insoluble material may remain. Filter this mixture through a Büchner funnel to remove the non-acidic impurities. Wash the collected solid with a small amount of fresh basic solution to recover any trapped product.

  • Reprecipitation: Transfer the clear filtrate to a new flask and cool it in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise. You will observe the purified product precipitating as a solid. Continue adding acid until the pH of the solution is approximately 4-5 (check with pH paper).[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with generous amounts of cold deionized water (to remove inorganic salts) and a small amount of a cold solvent like ethanol or diethyl ether (to help remove residual water and any remaining organic impurities).[9][10]

  • Drying: Dry the purified product under vacuum to obtain a fine powder.

Visual Workflow: Acid-Base Purification

cluster_0 Acid-Base Purification Workflow crude Crude Product (Solid Mixture) dissolve Suspend in aq. Na₂CO₃ Stir to Dissolve Acidic Product crude->dissolve filter1 Filter Mixture dissolve->filter1 filtrate Aqueous Filtrate (Contains Soluble Product Salt) filter1->filtrate Liquid impurities Insoluble Impurities (Neutral/Basic Byproducts) filter1->impurities Solid acidify Cool and Acidify Filtrate (e.g., 3M HCl to pH 4-5) filtrate->acidify precipitate Precipitated Pure Product acidify->precipitate filter2 Collect by Filtration precipitate->filter2 wash Wash with Cold Water & Cold Solvent filter2->wash dry Dry Under Vacuum wash->dry pure Pure Product (Solid) dry->pure

Caption: Workflow for isolating the acidic product from synthesis byproducts.

Guide 2: Recrystallization for High Purity

Question: The product is still slightly colored or shows minor impurities on HPLC/TLC after the acid-base workup. How can I improve its purity further?

Answer: Recrystallization is the ideal next step to achieve high purity and good crystallinity. The key is selecting an appropriate solvent or solvent system.[11]

Underlying Principle (The "Why"):

Recrystallization works on the principle of differential solubility. A suitable solvent will dissolve the compound and the impurities at a high temperature but will become a poor solvent for the desired compound as the solution cools, causing it to crystallize out in a pure form while the impurities remain dissolved in the "mother liquor."[11]

Recommended Solvents & Conditions

Based on literature for analogous 2-phenylquinoline-4-carboxylic acids, the following solvents are excellent starting points.

Solvent/SystemRecommended Use & RationaleTypical Procedure
Ethanol (EtOH) A common choice for quinoline derivatives.[12] Good for removing less polar impurities.Dissolve the compound in a minimum amount of boiling ethanol, allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Ethyl Acetate (EtOAc) Effective for obtaining high-quality crystals.[5]Similar to ethanol; dissolve in hot EtOAc and cool slowly.
Glacial Acetic Acid Useful if the compound has poor solubility in other common organic solvents.[10]Dissolve in hot acetic acid, cool to precipitate. A subsequent wash with water is critical to remove residual acetic acid.
Ethanol/Water A two-solvent system that can be finely tuned.[13]Dissolve the compound in the minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve, then allow to cool slowly.
Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent from the table above. Start with a small amount of your product to test solubility.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Guide 3: Advanced Purification and Troubleshooting

Question: My compound refuses to crystallize and remains an oil, or it is contaminated with an impurity of very similar polarity.

Answer: When standard methods are insufficient, you must turn to alternative or more advanced techniques.

Troubleshooting Crystallization Failure

If your purified product is an oil or gum, it may be due to residual solvent or persistent impurities that inhibit crystal lattice formation.

cluster_1 Troubleshooting Oily Product start Start: Oily or Gummy Product trituration Attempt Trituration (with Hexane or Ether) start->trituration solvent_screen Recrystallization: Screen Different Solvents (e.g., EtOAc, EtOH/Water) trituration->solvent_screen Failure solid_success Solid Product Obtained trituration->solid_success Success solvent_screen->solid_success Success still_oil Remains an Oil solvent_screen->still_oil Failure chromatography Purify by Column Chromatography chromatography->solid_success Solidifies pure_oil Pure Oily Product chromatography->pure_oil Remains Oil still_oil->chromatography

Caption: Decision workflow for handling a non-crystalline product.

  • Trituration: Stirring the oil vigorously with a solvent in which it is insoluble (like hexanes or diethyl ether) can sometimes induce solidification.

  • Solvent Screening: Systematically test different solvents for recrystallization as detailed in Guide 2.[13]

  • Column Chromatography: If all else fails, column chromatography is the definitive method for separating difficult mixtures. For this compound, a silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing) is a good starting point. Adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent streaking of the carboxylic acid on the silica.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Doebner synthesis? A1: The most common impurities are unreacted starting materials (aniline, 4-formylbenzoic acid methyl ester, pyruvic acid) and polymeric tars formed from the acid-catalyzed self-condensation of reaction intermediates.[6][15] The acid-base workup is specifically designed to remove these types of byproducts.

Q2: How can I reliably check the purity of my final product? A2: A combination of techniques is best. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment, typically aiming for >95%.[8] ¹H NMR spectroscopy will confirm the structure and identify any proton-containing impurities. A sharp, defined melting point is also a strong indicator of high purity.

Q3: The final compound has very low solubility in aqueous buffers for my biological assay. What can I do? A3: The aqueous solubility of this compound is expected to be low. To improve it for in vitro assays, you can dissolve the compound in a minimal amount of DMSO and then dilute it with your aqueous buffer.[16] Alternatively, you can form a salt by dissolving the acid in a buffer with a pH above its pKa (likely around pH 7.4 or higher), which will deprotonate the carboxylic acid and increase solubility.[1]

Q4: Can I use a strong base like sodium hydroxide for the acid-base workup? A4: It is strongly discouraged. Using a strong base like NaOH or KOH, especially with heating, can easily hydrolyze the methyl ester on the phenyl ring, leading to the formation of the corresponding dicarboxylic acid as a significant impurity.[2] It is safer to use milder bases like sodium carbonate or bicarbonate.

References

  • High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem. 17

  • Identification of common byproducts in quinoline synthesis. Benchchem. 6

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (via PMC).

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (via PMC).

  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. Benchchem. 4

  • Methyl 2-phenylquinoline-4-carboxylate. Acta Crystallographica Section E (via IUCr Journals).

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers (via MDPI).

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry (via ACS Publications).

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry (via PMC).

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. 15

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry.

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science (via UI Scholars Hub).

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry (via PMC).

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal ResearchSpace.

  • Doebner–Miller reaction. Wikipedia.

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Journal of Chemical Health Risks.

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules (via PMC).

  • Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. Benchchem. 7

  • Troubleshooting Purification Methods. Sigma-Aldrich.

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem. 1

  • Addressing challenges in the purification of quinoline derivatives. Benchchem. 13

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.

  • 2-Phenyl-4-quinolinecarboxylic acid. CymitQuimica.

  • Quinoline-4-carboxylic acid. Selleck Chemicals.

  • 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid. Sigma-Aldrich.

  • Protein purification troubleshooting guide. Cytiva.

  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. PubChem.

  • Troubleshooting protein recovery issues. Cytiva.

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Chiang Mai University Journal of Natural Sciences.

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.

Sources

Optimization

Technical Support Center: Synthesis of 2-Phenylquinoline-4-Carboxylic Acids

Welcome to the technical support guide for the synthesis of 2-phenylquinoline-4-carboxylic acids (cinchophen/atophan) and their derivatives. This resource is designed for researchers, medicinal chemists, and process deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-phenylquinoline-4-carboxylic acids (cinchophen/atophan) and their derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important scaffold. We will address common experimental challenges, focusing on side reactions, yield optimization, and purification strategies for the most prevalent synthetic routes.

Introduction: The Challenge of Synthesizing Cinchophen

2-Phenylquinoline-4-carboxylic acid is a privileged scaffold in medicinal chemistry, historically known as the drug Cinchophen, and serves as a crucial building block for novel therapeutics.[1][2] Its synthesis, while well-established, is often plagued by issues such as low yields, formation of resinous byproducts, and purification difficulties, particularly when employing classical named reactions.[3][4] This guide provides field-proven insights and troubleshooting advice to navigate these complexities.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific problems encountered during the two most direct and widely used methods for synthesizing the 2-phenylquinoline-4-carboxylic acid core: the Doebner reaction and the Pfitzinger reaction.

I. The Doebner Reaction

The Doebner reaction is a powerful one-pot, three-component condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid.[1] While efficient, its success is highly dependent on reaction conditions.

Q1: My Doebner reaction yield is consistently low (<40%). What are the common causes and how can I improve it?

A1: Low yields in the Doebner reaction are a frequent issue, often stemming from suboptimal catalysis, side reactions, or incomplete conversion.

  • Causality: The classical, uncatalyzed Doebner reaction often requires harsh conditions and long reaction times, which can lead to degradation of starting materials and products.[4] A key side reaction is the acid-catalyzed polymerization of pyruvic acid or its enol form, reducing its availability for the main reaction.[5]

  • Troubleshooting & Optimization:

    • Catalyst Implementation: Modern protocols strongly advocate for the use of a catalyst. Lewis acids like iron(III) trifluoromethanesulfonate [Fe(OTf)₃] or Brønsted acids such as trifluoroacetic acid (TFA) can significantly improve yields and reduce reaction times from over 12 hours to as few as 3 hours.[1][6] The catalyst facilitates both the initial imine formation and the subsequent cyclization steps.[1]

    • Temperature Control: While reflux is necessary, excessive heat can promote tar formation. An optimal temperature is typically around 80°C in ethanol.[1][6] Precise temperature control prevents localized overheating, which is a primary cause of polymerization.[5]

    • Stoichiometry: A slight excess of the aniline (e.g., 1.1 equivalents) can help drive the initial imine formation to completion.[6] However, a large excess should be avoided as it can complicate purification.

    • Solvent Choice: Ethanol is the most commonly used and effective solvent.[1] Acetic acid can also be used as both a solvent and a catalyst, which in some cases simplifies the reaction setup and improves yield without the need for column chromatography.[7]

Table 1: Comparison of Catalysts and Conditions for the Doebner Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Reported Yield (%)Reference
None (TFA)CatalyticEthanolReflux1223[8]
Fe(OTf)₃15 mol%Ethanol80374[6]
Acetic AcidSolventAcetic Acid100-Reflux868[7]
Microwave (MW)NoneN/AMW Irradiation0.5-3 minModerate[9]

Q2: I'm observing a lot of tar and insoluble, resinous material in my Doebner reaction. How can I minimize this?

A2: Tar formation is a classic problem in acid-catalyzed quinoline syntheses, especially those involving α,β-unsaturated carbonyl intermediates.[5]

  • Causality: The strongly acidic conditions and elevated temperatures required for cyclization can induce the polymerization of the aldehyde and pyruvic acid reactants.[5] This is particularly problematic in related syntheses like the Skraup reaction and can occur in the Doebner reaction if conditions are not well-controlled.

  • Troubleshooting & Optimization:

    • Controlled Addition: Instead of combining all reactants at once, consider first refluxing the aniline and benzaldehyde to form the imine before adding the pyruvic acid and catalyst. This sequential approach can limit the exposure of pyruvic acid to conditions that favor polymerization.[1][8]

    • Use of Modern Catalysts: As mentioned in Q1, catalysts like Fe(OTf)₃ allow the reaction to proceed under milder conditions (e.g., 80°C vs. higher reflux temperatures), which inherently suppresses polymerization pathways.[6]

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This prevents localized concentration and temperature gradients, which are hotbeds for tar formation.[5]

Q3: The purification of my 2-phenylquinoline-4-carboxylic acid is difficult, and my final product is impure. What is the standard procedure and what are some tips?

A3: The acidic nature of the target compound is the key to an effective purification strategy. A standard acid-base workup is typically sufficient to achieve high purity.

  • Causality: The crude product is often contaminated with non-acidic impurities (e.g., unreacted benzaldehyde, aniline, and neutral byproducts) and polymeric materials. Simple filtration is usually insufficient.

  • Troubleshooting & Optimization Protocol:

    • Initial Isolation: After cooling the reaction, pour the mixture into ice water with vigorous stirring to precipitate the crude solid. Collect this solid by filtration.[1][8]

    • Acid-Base Extraction:

      • Suspend the crude solid in a dilute aqueous base solution, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1][8] The target carboxylic acid will deprotonate and dissolve as its carboxylate salt.

      • Stir for 30-60 minutes to ensure complete dissolution of the acidic product.

      • Filter the basic solution to remove any insoluble, non-acidic impurities and tarry residue.[1]

    • Precipitation:

      • Cool the filtrate in an ice bath.

      • Slowly acidify the cold solution with a suitable acid (e.g., HCl or acetic acid) while stirring vigorously.[10] The 2-phenylquinoline-4-carboxylic acid will precipitate out as a solid.

    • Final Steps: Collect the purified product by filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.[1] Recrystallization from ethanol can be performed for further purification if needed.[6]

II. The Pfitzinger Reaction

The Pfitzinger reaction offers another robust route, condensing isatin with a carbonyl compound containing an α-methylene group (like acetophenone) in the presence of a strong base.[11]

Q1: My Pfitzinger reaction is slow and gives low yields. What factors are critical for driving this reaction to completion?

A1: The Pfitzinger reaction's success hinges on the effective ring-opening of isatin and the subsequent condensation and cyclization steps, all of which are base-mediated.

  • Causality: The reaction is initiated by the hydrolytic cleavage of the amide bond in isatin to form an aminophenyl glyoxalate intermediate.[12][13] This step requires a sufficiently strong base and optimal temperature. If the base is too weak or the concentration is too low, this initial ring-opening becomes the rate-limiting step.

  • Troubleshooting & Optimization:

    • Base Strength and Concentration: A strong base is essential. Potassium hydroxide (KOH) is most commonly used.[10] A high concentration (e.g., 33% aqueous KOH) is often employed to effectively drive the initial hydrolysis.[14]

    • Temperature: The reaction is typically heated to 80-90°C or reflux to ensure all steps proceed at a reasonable rate.[10][14] Monitor the reaction by TLC to determine the optimal reaction time, which can range from 8 to 36 hours depending on the substrates.[10]

    • Solvent System: An aqueous ethanol mixture is a common solvent system that helps to solubilize both the polar isatin salt and the organic ketone.[10][11]

Q2: The work-up for my Pfitzinger reaction results in a messy emulsion during acidification. How can I optimize the product isolation?

A2: This is a common issue when neutralizing a highly basic, hot reaction mixture. A controlled and methodical work-up is key.

  • Causality: Rapidly adding acid to the hot, concentrated basic reaction mixture can cause localized pH changes and rapid precipitation, trapping impurities and forming an unmanageable solid or emulsion.

  • Troubleshooting & Optimization Protocol:

    • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the ethanol under reduced pressure. Dissolve the remaining aqueous residue in a minimum amount of water.[10] This dilution step is crucial.

    • Wash Step: Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane.[10] This will remove any unreacted acetophenone and other neutral, non-acidic byproducts, which significantly cleans up the final product.

    • Controlled Precipitation: Place the aqueous layer in an ice bath and acidify slowly with dropwise addition of cold acid (e.g., HCl or a mixture of HCl/AcOH) with very vigorous stirring.[10] Keeping the solution cold and adding the acid slowly promotes the formation of a crystalline, easily filterable precipitate rather than an amorphous solid or oil.

    • Final Wash: Collect the precipitate by filtration and wash extensively with cold water to remove any inorganic salts before drying.[10]

Frequently Asked Questions (FAQs) - General Issues

Q: How do electron-donating or -withdrawing groups on the aniline or benzaldehyde reactants affect the outcome of the Doebner reaction?

A: Substituent effects can significantly impact reactivity. In the Doebner reaction, electron-donating groups (EDGs) on the aniline (e.g., -OCH₃, -CH₃) increase its nucleophilicity, which can accelerate the initial imine formation and the subsequent cyclization onto the aromatic ring. Conversely, strong electron-withdrawing groups (EWGs) like -NO₂ on the aniline can deactivate the amine, hindering the reaction.[15] This principle is general to many quinoline syntheses, including the Combes synthesis.[15][16] For the benzaldehyde component, substituents have a less pronounced, but still present, electronic effect on the reactivity of the imine intermediate.

Q: What is the best way to monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring these reactions.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid product moves off the baseline). Spot the starting materials (aniline, benzaldehyde/acetophenone, isatin) and the reaction mixture on the same plate. The reaction is complete when the limiting starting material spot has disappeared and a new, more polar product spot (which should be UV active) is dominant.

Q: Can I use other α-keto acids besides pyruvic acid in the Doebner reaction?

A: Yes, the Doebner reaction can accommodate other α-keto acids, which provides a route to quinolines substituted at the 3-position. However, pyruvic acid is the most common reactant for the synthesis of quinoline-4-carboxylic acids. The use of β,γ-unsaturated α-ketoesters has been shown to, in some cases, reverse the standard regiochemistry of the reaction, leading to 2-carboxy-4-arylquinolines.[17]

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Iron(III) Triflate Catalyzed Doebner Reaction[1][6]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

  • Catalyst Addition: Add iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%, 76 mg) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C in a heating mantle and maintain reflux for 3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the mixture into 60 mL of ice water with vigorous stirring.

  • Purification: Follow the acid-base extraction and precipitation procedure detailed in Troubleshooting Q3 for the Doebner Reaction.

Safety Note: Perform all manipulations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[1]

Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid[10][14]

  • Base Preparation: In a round-bottom flask, dissolve isatin (3.4 mmol, 0.5 g) in 10 mL of 33% aqueous potassium hydroxide (KOH) solution.

  • Reactant Addition: Slowly add a solution of acetophenone (3.74 mmol, 0.45 g) in 20 mL of ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture at 85°C for 8-12 hours with continuous stirring.

  • Monitoring: Monitor the reaction for the consumption of isatin by TLC.

  • Work-up: Cool the reaction to room temperature. Remove the ethanol via rotary evaporation. Add 100 mL of water to dissolve the residue.

  • Purification: Follow the wash and controlled precipitation procedure detailed in Troubleshooting Q2 for the Pfitzinger Reaction, acidifying to pH 5-6 with 3 M HCl. Collect the product by filtration.

Appendix B: Reaction Mechanisms & Workflows

Diagram 1: Generalized Doebner Reaction Mechanism This diagram illustrates the key steps: imine formation, addition of the pyruvic acid enolate, intramolecular cyclization, and final oxidation to the aromatic quinoline.

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Enolate Addition cluster_3 Step 3: Cyclization & Aromatization cluster_4 Side Reaction Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine + Benzaldehyde, -H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Imine Adduct Addition Adduct Imine->Adduct + Enolate Imine->Adduct Pyruvic Pyruvic Acid Enolate Enolate Pyruvic->Enolate [Base or H⁺] Polymer Polymerization/ Tar Formation Pyruvic->Polymer Strong Acid, High Temp. Enolate->Adduct Dihydro Dihydroquinoline Intermediate Adduct->Dihydro Intramolecular Cyclization Adduct->Dihydro Product 2-Phenylquinoline- 4-carboxylic Acid Dihydro->Product Oxidation (-2H) Pfitzinger_Mechanism cluster_1 Step 1: Isatin Ring Opening cluster_2 Step 2: Condensation cluster_3 Step 3: Cyclization & Dehydration Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid + KOH, -H₂O Enamine Enamine Intermediate KetoAcid->Enamine + Ketone, -H₂O KetoAcid->Enamine Ketone Acetophenone Ketone->Enamine Cyclized Cyclized Adduct Enamine->Cyclized Intramolecular Cyclization Enamine->Cyclized Product Quinoline-4- carboxylic Acid Cyclized->Product Dehydration (-H₂O)

Caption: The Pfitzinger reaction proceeds via ring-opening and condensation.

Diagram 3: General Experimental & Purification Workflow This flowchart outlines the typical sequence from reaction setup to pure product isolation using an acid-base workup.

Workflow A 1. Combine Reactants & Catalyst in Solvent B 2. Heat to Reflux (e.g., 80-90°C) A->B C 3. Monitor by TLC B->C D 4. Cool & Precipitate Crude Product (in H₂O) C->D E 5. Filter Crude Solid D->E F 6. Dissolve Solid in Aqueous Base (e.g., K₂CO₃) E->F G 7. Filter to Remove Insoluble Impurities F->G H 8. Acidify Filtrate to Precipitate Product G->H I 9. Filter Pure Product H->I J 10. Wash with H₂O & Dry I->J

Caption: A typical workflow for synthesis and acid-base purification.

References

  • Benchchem. Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.
  • Grokipedia. Combes quinoline synthesis.
  • Benchchem. side reactions in the synthesis of quinoline derivatives.
  • Cambridge University Press. Combes Quinoline Synthesis. Available at: [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. Available at: [Link]

  • PMC (PubMed Central). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • Semantic Scholar. facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available at: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • PMC (PubMed Central). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Available at: [Link]

  • Scientific.net. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • PMC (PubMed Central). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Some Atophan Derivatives. Available at: [Link]

  • Benchchem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available at: [Link]

  • ResearchGate. Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives. Available at: [Link]

  • ResearchGate. Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Troubleshooting and Optimizing Quinoline Synthesis Welcome to the technical suppor...

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Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Troubleshooting and Optimizing Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. As a foundational scaffold in medicinal chemistry and materials science, the successful synthesis of quinoline derivatives is paramount. However, classical methods are often plagued by challenges ranging from harsh conditions and low yields to difficult purifications. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues applicable across various named reactions for quinoline synthesis.

Question: My quinoline cyclization reaction is resulting in a very low yield or no product at all. Where should I start troubleshooting?

Answer: Low yields in quinoline synthesis are a common problem that can often be traced back to a few key factors. Systematically investigating the following is the most effective approach.[1][2]

  • Reagent Quality: Ensure the purity of your starting materials, particularly anilines and carbonyl compounds. Impurities can introduce side reactions or inhibit catalysts.[1][2][3] For reactions like the Skraup synthesis, using anhydrous glycerol is critical, as water can interfere with the initial dehydration step.[4]

  • Catalyst Choice & Activity: The selection of an acid or base catalyst is highly substrate-dependent.[5] If a standard catalyst is ineffective, it may be deactivated or simply unsuitable for your specific substrates. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making cyclization more difficult and requiring a stronger catalytic system.[5] Modern catalysts, including various transition metals (palladium, copper, iron), metal-organic frameworks (MOFs), and solid acids, have been shown to significantly improve efficiency and yield.[3][6][7]

  • Reaction Temperature: Temperature control is crucial. Many quinoline cyclizations require heat to proceed, but excessive temperatures can cause decomposition and lead to the formation of tarry byproducts, a notorious issue in the Skraup synthesis.[5][8] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.[5]

  • Atmosphere: Certain reactions may be sensitive to oxygen or moisture. If you suspect substrate or catalyst degradation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a recommended step.[1]

Below is a general workflow for troubleshooting low-yield issues.

G start Start: Low/No Product Yield reagent 1. Verify Reagent Purity & Integrity (Anhydrous? Freshly distilled?) start->reagent catalyst 2. Evaluate Catalyst System (Correct choice? Active? Right concentration?) reagent->catalyst Reagents OK conditions 3. Optimize Reaction Conditions (Temperature? Time? Atmosphere?) catalyst->conditions Catalyst OK workup 4. Review Work-up & Purification (Product loss during extraction/distillation?) conditions->workup Conditions Optimized success Yield Improved workup->success Analysis Complete fail Problem Persists: Consult Reaction-Specific Guide workup->fail Analysis Complete

Caption: General troubleshooting workflow for low quinoline yield.

Question: How do I select the right solvent for my reaction and purification?

Answer: Solvent choice can dramatically affect reaction rate, yield, and the ease of purification.

  • For Synthesis: The ideal solvent depends on the specific named reaction.

    • Skraup Synthesis: Often uses concentrated sulfuric acid as the catalyst and dehydrating agent, with nitrobenzene sometimes serving as both solvent and oxidant.[9]

    • Friedländer Synthesis: Can be performed in various solvents, including ethanol, methanol, or DMF.[10] Greener approaches have explored using ionic liquids or solvent-free conditions, often assisted by microwave irradiation.[11]

    • Doebner-von Miller: While early methods were prone to solvent-related side reactions, modern protocols may use greener alternatives like ionic liquids to improve yields.[8]

  • For Purification (Column Chromatography): The goal is to find a solvent system that provides good separation on a TLC plate. A common starting point for quinoline derivatives is a mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent like ethyl acetate.[9] A gradient elution, where polarity is gradually increased, is often effective.[9]

  • For Purification (Recrystallization): Ethanol is a good first choice for many quinoline derivatives.[9] If your product "oils out," it means it's precipitating above its melting point. To fix this, re-heat the solution to redissolve the oil, add more hot solvent to reduce saturation, and allow it to cool more slowly.[9] Mixed solvent systems like hexane/ethyl acetate can also be very effective.[9]

Part 2: Reaction-Specific Troubleshooting Guides

Friedländer Synthesis

This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group next to a carbonyl.[3]

Question: I am getting a low yield in my Friedländer synthesis. What is the most common cause?

Answer: The most frequent culprit for low yields, especially under basic conditions, is the self-condensation (an aldol reaction) of the ketone starting material.[1][3][5]

  • Causality: The base catalyst deprotonates the α-methylene ketone, which then attacks another molecule of itself rather than the intended 2-aminoaryl carbonyl compound. This parasitic reaction consumes your starting material.

  • Solution 1 (Slow Addition): Add the α-methylene carbonyl component slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the concentration of the enolizable ketone low at any given time, minimizing self-condensation.[3]

  • Solution 2 (Change Catalyst): Switch from a base to an acid catalyst. Brønsted acids (p-TsOH, H₂SO₄) or Lewis acids (ZnCl₂, FeCl₃) do not promote aldol condensation in the same way and can be highly effective.[3]

  • Solution 3 (Use an Imine Analog): Pre-reacting the 2-aminoaryl carbonyl to form an imine can be an effective strategy to circumvent the side reaction.[1][5]

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

Catalyst Type Common Examples Typical Conditions Advantages Common Issues
Base KOH, NaOH, Piperidine[3] EtOH or MeOH, reflux Simple, readily available Prone to ketone self-condensation[3]
Brønsted Acid p-TsOH, H₂SO₄, HCl[3] Toluene or solvent-free, heat Avoids aldol side-reactions Can be harsh, may require water removal
Lewis Acid ZnCl₂, FeCl₃, Sc(OTf)₃[3] Various solvents, often mild temp. High efficiency, good yields Can be moisture-sensitive, cost

| Modern | Ionic Liquids, MOFs, Nanocatalysts[3] | Microwave, solvent-free | High efficiency, "green" approach | Catalyst synthesis/cost can be a factor |

Protocol: Microwave-Assisted Friedländer Synthesis This protocol provides an example of a modern, efficient approach.

  • Reaction Setup: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (10 mol%).

  • Reaction: Place the vessel in a microwave reactor. Irradiate at a controlled temperature (e.g., 120°C) for 5-15 minutes, monitoring progress by TLC.[3]

  • Work-up: After cooling, add ethyl acetate (20 mL). Wash the solution with saturated aqueous sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[3]

Skraup Synthesis & Doebner-von Miller Reaction

The Skraup synthesis is a classic method using an aniline, glycerol, sulfuric acid, and an oxidizing agent.[12] The Doebner-von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[12][13] Both are known for harsh conditions.

Question: My Skraup reaction is extremely exothermic and difficult to control, leading to significant tar formation. How can I manage this?

Answer: This is the most notorious problem with the Skraup synthesis. The high exothermicity comes from the sulfuric acid-catalyzed dehydration of glycerol to acrolein, which is a highly vigorous process.[8] Uncontrolled temperature is the primary cause of polymerization and tar formation.

  • Solution 1 (Controlled Reagent Addition): Never mix all reactants at once. The correct procedure is to add the sulfuric acid slowly to the cooled mixture of aniline and glycerol, preferably in an ice bath. The oxidizing agent (e.g., nitrobenzene) should also be added portion-wise while monitoring the internal temperature.[8]

  • Solution 2 (Use a Moderator): The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective technique to smooth the reaction rate and control the exotherm.[4][8] Boric acid can also be used.

  • Solution 3 (Effective Purification): Even with optimizations, some tar is likely. Steam distillation is the most effective method to separate the volatile quinoline product from the non-volatile tarry residue after making the reaction mixture strongly basic.[4][8]

G start Problem: Violent Reaction & Tar in Skraup Synthesis q1 Are you adding H₂SO₄ slowly to a cooled mixture? start->q1 a1_no Action: Add H₂SO₄ slowly to aniline/glycerol in an ice bath. Monitor temperature. q1->a1_no No q2 Are you using a moderator like FeSO₄? q1->q2 Yes a1_no->q2 a2_no Action: Add ferrous sulfate heptahydrate to the initial mixture to moderate the reaction rate. q2->a2_no No q3 Is purification difficult? q2->q3 Yes a2_no->q3 a3_yes Solution: Use steam distillation on the basified mixture to separate the volatile quinoline product from non-volatile tar. q3->a3_yes Yes end Successful & Controlled Synthesis a3_yes->end

Caption: Decision workflow for managing the Skraup synthesis.

Question: I'm attempting a Doebner-von Miller reaction and getting low yields and multiple side products. What can I do?

Answer: This reaction is prone to challenges like polymerization of the carbonyl starting material under acidic conditions and tedious work-ups.[8]

  • Causality: Strong acids (like the 10 M HCl used in some older procedures) can promote self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[8][13]

  • Solution 1 (In Situ Generation): Instead of adding the α,β-unsaturated carbonyl directly, it can be generated in situ from an aldol condensation of two simpler carbonyls (the Beyer method), which can prevent polymerization.[8]

  • Solution 2 (Modern Catalysts): The use of solid acid catalysts offers a significant improvement. For example, silver(I)-exchanged Montmorillonite K10 has been used as an effective solid acid catalyst, leading to moderate to excellent yields (42-89%) under solvent-free conditions and simplifying product isolation.

Combes Synthesis & Conrad-Limpach Synthesis

The Combes synthesis reacts an aniline with a β-diketone,[14] while the Conrad-Limpach is used to prepare hydroxyquinolines from anilines and β-ketoesters.[15]

Question: My Combes synthesis is giving a low yield. What should I investigate?

Answer: Low yields in the Combes synthesis often point to incomplete cyclization.[5]

  • Causality: The reaction involves an initial condensation to form an enamine, followed by an acid-catalyzed electrophilic aromatic annulation (cyclization). This cyclization step is often the rate-determining step and can be inefficient with standard acids like H₂SO₄.[1][5]

  • Solution: Employing a more powerful dehydrating agent and catalyst can drive the reaction to completion. Polyphosphoric acid (PPA) or its esters (PPE) are often more effective than sulfuric acid for promoting the cyclization step.[5]

Question: I'm struggling with the Conrad-Limpach synthesis; my yields for the 4-hydroxyquinoline are very low.

Answer: This reaction is highly dependent on achieving a high temperature for the final cyclization step.

  • Causality: The thermal cyclization of the intermediate β-amino acrylate requires high temperatures, often around 250°C, to proceed efficiently.[1] Running the reaction neat (without solvent) often leads to decomposition and moderate yields, sometimes below 30%.[1]

  • Solution: The use of a high-boiling, inert solvent is critical. Performing the reaction in a solvent like mineral oil can dramatically improve the yield by allowing the required high temperature to be maintained uniformly and safely, with reported yields increasing to as high as 95%.[1]

Part 3: Advanced Purification Strategies

Question: My quinoline derivative is a persistent oil that will not crystallize. What are my options?

Answer: This is a common purification challenge. If standard solvent screening fails, there are two robust methods to try before resorting to chromatography.

  • Method 1: Purification via Salt Formation: Quinolines are basic and readily form crystalline salts with acids. This is an excellent method for purification.[16]

    • HCl or Picrate Salt: Dissolve the impure oil in a suitable solvent (e.g., isopropanol, ether). Add a solution of HCl or picric acid in a miscible solvent.

    • Crystallize: The resulting hydrochloride or picrate salt will often crystallize readily from the solution.

    • Filter & Regenerate: Filter the crystalline salt and wash it. Then, regenerate the pure free base by dissolving the salt in water and treating it with a base (e.g., NaOH or Na₂CO₃) followed by extraction with an organic solvent.[16]

  • Method 2: Column Chromatography: If salt formation is unsuccessful, column chromatography is the definitive next step to obtain a pure product, which may then solidify upon solvent removal or at least be of significantly higher purity.[16]

Caption: Decision workflow for purifying oily quinoline products.

References
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (2025).
  • PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024, December 1).
  • BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • PMC. (2025, December 4). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • BenchChem. (2025).
  • PubMed. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • ACS Publications. (2006, January 24). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • IJCRT.org. (2024, May).
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis.
  • BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis.
  • ResearchGate. (2003, April). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.
  • ResearchGate. (n.d.).
  • YouTube. (2021, November 8). Skraup Quinoline Synthesis Mechanism | Organic Chemistry.
  • MDPI. (2025, April 30).
  • ACS Sustainable Chemistry & Engineering. (2016, June 28). Synthesis of Quinolines: A Green Perspective.
  • PMC - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
  • ACS Publications. (2009, December 11).
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • ResearchGate. (n.d.). Effect of different solvents on quinoline extraction.
  • Sinocure Chemical Group. (2024, October 17).
  • Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.
  • PubMed. (2006, August 18).
  • Combes Quinoline Synthesis. (n.d.).
  • Combes synthesis of quinolines. (n.d.).
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides practical solutions and in-depth explanations for common solubility issues encountered when working with quinoline-4-carboxylic acid der...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical solutions and in-depth explanations for common solubility issues encountered when working with quinoline-4-carboxylic acid derivatives. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying physicochemical principles governing the solubility of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoline-4-carboxylic acid derivative has very low solubility in aqueous buffers. What are the primary factors I should consider?

A1: The poor aqueous solubility of quinoline-4-carboxylic acid derivatives is typically governed by a combination of factors:

  • pH and pKa: As their name implies, these are acidic molecules. The carboxylic acid group has a pKa value generally in the acidic range (around 3-5).[1] At a pH below the pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water. When the pH is raised above the pKa, the group deprotonates to form the more soluble carboxylate anion (-COO⁻).[1][2]

  • Crystalline Structure: The stability of the crystal lattice plays a crucial role. A highly stable crystal structure requires more energy to break apart, leading to lower solubility.[2] This is often referred to as "brick-dust" insolubility.[3]

  • Substituents on the Quinoline Ring: The nature and position of other chemical groups on the quinoline core significantly impact properties like lipophilicity ("greasiness"). Hydrophobic substituents, while potentially increasing potency, often decrease aqueous solubility.[4] Conversely, introducing polar groups like alcohols, ketones, or amines can improve solubility.[5]

  • Lipophilicity: The overall hydrophobicity of the molecule, often quantified by its logP value, is a key determinant. Quinoline itself is a hydrophobic structure.[6]

Q2: I'm preparing a stock solution for a cell-based assay. What is the best initial approach?

A2: The most common and straightforward method is to first prepare a concentrated stock solution in an organic co-solvent, which is then diluted into your aqueous experimental medium.[4]

Dimethyl sulfoxide (DMSO) is the most widely recommended co-solvent due to its ability to dissolve a broad range of compounds and its miscibility with water.[4]

Protocol: Preparing a DMSO Stock Solution

  • Weigh: Accurately weigh 1-5 mg of your quinoline-4-carboxylic acid derivative into a sterile glass vial with a PTFE-lined cap.[4]

  • Add Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).[4] This minimizes the volume of organic solvent added to your final assay.

  • Dissolve: Vortex the mixture vigorously for 30-60 seconds. If the compound doesn't fully dissolve, use an ultrasonic bath for 5-10 minutes.[1][4] Gentle warming (e.g., 37-40°C) can also be effective, but be mindful of potential compound degradation.[1]

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What is happening and how can I fix it?

A3: This is a very common issue known as "crashing out." It occurs because the high concentration of DMSO that keeps your compound dissolved in the stock solution is dramatically reduced upon dilution into the aqueous medium. The compound is no longer soluble at that concentration in the final, mostly aqueous environment.[4]

Here is a troubleshooting workflow to address this:

start Compound precipitates upon dilution step1 Lower the final concentration of the compound start->step1 Is the final concentration too high? step2 Increase final DMSO concentration (e.g., 0.5% vs 0.1%) step1->step2 Still precipitates step3 Run vehicle control with matching DMSO concentration step2->step3 Check for solvent effects on assay step4 Explore advanced solubilization strategies step2->step4 Still precipitates or DMSO is toxic

Caption: Troubleshooting workflow for compound precipitation.

Immediate Steps to Try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to determine a concentration that remains in solution.[4]

  • Increase Final DMSO Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) maintains solubility.[4]

  • Run a Vehicle Control: Always include a control with the same final DMSO concentration as your test samples to ensure the solvent itself is not affecting your experimental results.[4]

If these simple adjustments are not successful, you will need to consider more advanced formulation strategies.

Troubleshooting Guide: Advanced Solubilization Strategies

Issue 1: Poor Solubility in Aqueous Solutions for In Vitro Assays

When simple co-solvents are insufficient, several formulation strategies can be employed. The choice depends on the physicochemical properties of your specific derivative.

Rationale: Since these are acidic compounds, increasing the pH of the aqueous medium above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Create a series of buffers with increasing pH values (e.g., pH 6.8, 7.4, 8.0, 8.5).

  • Add Compound: Add an excess amount of your quinoline-4-carboxylic acid derivative to a fixed volume of each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (>10,000 x g) to pellet the undissolved solid.[4]

  • Quantify: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[4][7]

  • Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH for solubilization.

Expected Outcome: A significant increase in solubility should be observed as the pH rises above the pKa, due to the formation of the more soluble carboxylate anion.[1]

Troubleshooting:

  • Precipitation Over Time: The buffer capacity might be insufficient. Consider using a buffer with a higher buffering capacity.[1]

  • Compound Instability: High pH can sometimes lead to chemical degradation. It is crucial to assess the stability of your compound at the chosen pH over the duration of your experiment.[1]

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your quinoline derivative, forming an inclusion complex that has significantly improved aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and safety.[9]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Make a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).[4]

  • Add Compound: Add an excess amount of your compound to each cyclodextrin solution and a control (buffer only).

  • Equilibrate, Separate, and Quantify: Follow steps 3-5 from the pH adjustment protocol.

  • Analyze: Plot the dissolved compound concentration against the HP-β-CD concentration. A linear relationship suggests the formation of an inclusion complex.[4]

Rationale: For compounds that are poorly soluble in both aqueous and organic media, reducing the particle size to the nanometer range can be an effective strategy. This increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher apparent solubility.[2][8]

Protocol: Laboratory-Scale Nanosuspension Preparation (Wet Milling)

  • Dispersion: Disperse the powdered quinoline-4-carboxylic acid derivative in an aqueous solution containing stabilizers (e.g., surfactants like Tween 80 and polymers like HPMC).

  • Milling: Subject the dispersion to high-energy wet milling using a bead mill or high-pressure homogenization until the desired particle size is achieved.[2]

  • Characterization: Analyze the particle size distribution and morphology using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Issue 2: Requirement for a Salt Form for Improved Handling and Dissolution

Rationale: Converting the acidic quinoline-4-carboxylic acid into a stable salt with a suitable base can dramatically improve its aqueous solubility and dissolution rate.[10] This is a common strategy in drug development.[10]

Protocol: Salt Formation Screening

  • Counter-ion Selection: For your acidic compound, screen a variety of basic counter-ions. Common choices include sodium (NaOH), potassium (KOH), calcium (Ca(OH)₂), and organic amines like tromethamine (Tris).[1] To ensure successful salt formation, the pKa of the base should be at least 2 pH units higher than the pKa of your acidic drug.

  • Synthesis: In an appropriate solvent, react your quinoline-4-carboxylic acid with an equimolar amount of the selected base.[1]

  • Isolation: Isolate the resulting salt, which may be done by precipitation, evaporation, or lyophilization.

  • Characterization: Confirm salt formation and characterize its properties, including solubility, dissolution rate, and stability, compared to the original free acid.

Data Summary and Comparison

StrategyPrincipleBest ForPotential Issues
pH Adjustment Increases ionization of the carboxylic acid group.Compounds with a suitable acidic pKa.Compound instability at high pH; buffer incompatibility.[1]
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous medium.Initial stock solution preparation.Precipitation on dilution; cellular toxicity at high concentrations.[4]
Cyclodextrins Encapsulation of the hydrophobic molecule."Grease-ball" molecules with high lipophilicity.[3]Saturation of the complexation capacity; potential for drug displacement.
Nanosuspensions Increases surface area, enhancing dissolution rate."Brick-dust" compounds poorly soluble in all media.[2][3]Physical instability (aggregation); requires specialized equipment.
Salt Formation Creates a more polar, ionizable form of the drug.Crystalline compounds intended for solid dosage forms or requiring high aqueous concentration.Potential for disproportionation back to the free acid.

Key Experimental Workflows

cluster_0 Solubility Assessment Workflow cluster_1 Formulation Selection Logic prep_stock Prepare excess compound in buffer/vehicle equilibrate Equilibrate (e.g., 24h with shaking) prep_stock->equilibrate separate Separate solid (centrifuge/filter) equilibrate->separate quantify Quantify supernatant (HPLC/UV-Vis) separate->quantify start Poorly Soluble Derivative is_ionizable Is the compound ionizable? start->is_ionizable use_ph pH Adjustment / Salt Formation is_ionizable->use_ph Yes use_cosolvent Co-solvent / Cyclodextrin is_ionizable->use_cosolvent No use_nano Nanosuspension use_cosolvent->use_nano Still poor solubility

Caption: Key workflows for solubility assessment and formulation selection.

Analytical Methods for Solubility Determination

Accurate determination of solubility is critical. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its sensitivity and selectivity.[11] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.[7]

Protocol: Kinetic Solubility Assay using 96-well Plate This assay provides a high-throughput method to estimate solubility early in discovery.

  • Prepare Stock: Create a 10 mM stock solution of your compound in DMSO.[12]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock with fresh DMSO.[12]

  • Add to Buffer: In a new UV-transparent 96-well plate, add 198 µL of Phosphate Buffered Saline (PBS) to each well. Then, add 2 µL of each DMSO dilution to the corresponding wells (a 1:100 dilution).[12]

  • Incubate: Seal the plate and shake gently for 2 hours at room temperature.[12]

  • Measure Absorbance: Read the absorbance of each well at the compound's λmax using a microplate reader.[12]

  • Analyze: Plot absorbance versus concentration. The point where the curve deviates from linearity indicates the kinetic solubility limit.[12]

References

  • Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Available from: [Link].

  • Di, L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 947-952. Available from: [Link].

  • Benchchem. Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Ray, J. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4596-4607. Available from: [Link].

  • Applied Pharmaceutical Science, Inc. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link].

  • Benchchem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15669-15682. Available from: [Link].

  • Bampfield, J., et al. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. Available from: [Link].

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link].

  • Ray, J. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4596-4607. Available from: [Link].

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link].

  • Lauffer, F., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles. Pharmaceutics, 15(7), 1836. Available from: [Link].

  • Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering chemoselectivity issues during the synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering chemoselectivity issues during the synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid .

This target molecule presents a unique synthetic challenge: it contains two competing carboxylic functionalities—a free acid at the C4 position of the quinoline core and a methyl ester on the C2 phenyl ring. The primary difficulty lies in constructing the quinoline scaffold without inadvertently hydrolyzing the ester, or alternatively, selectively functionalizing one moiety over the other. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity yields.

Impurity Profiling and Quantitative Impact

Understanding the origin of your impurities is the first step in troubleshooting. The table below summarizes the quantitative data for common impurities based on the chosen synthetic route.

ImpurityReaction RouteMass Difference (Δm/z)Typical Abundance (%)Primary Causality
2-(4-carboxyphenyl)quinoline-4-carboxylic acid Pfitzinger-14 Da (Loss of CH₂)> 80%Base-mediated ester saponification
2-(4-(methoxycarbonyl)phenyl)quinoline Both-44 Da (Loss of CO₂)5 - 15%Thermal decarboxylation (>150 °C)
Dimethyl 4,4'-biphenyldicarboxylate Suzuki-MiyauraN/A (Homocoupling)2 - 10%Oxidative addition due to O₂ exposure
Quinoline-4-carboxylic acid Suzuki-Miyaura-134 Da1 - 5%Protodehalogenation of starting material

Troubleshooting Guides & FAQs

Q1: I attempted a standard Pfitzinger reaction using isatin and methyl 4-acetylbenzoate, but LC-MS shows a mass of [M-14]. Why am I isolating the dicarboxylic acid instead of the target ester? A: This is a fundamental mechanistic limitation of the classic Pfitzinger reaction. The reaction requires strong aqueous bases (typically 6M KOH or NaOH) to hydrolyze the amide bond of isatin, generating the reactive keto-acid intermediate 1. Under these harsh alkaline conditions at reflux, the methyl ester on your 4-acetylbenzoate substrate undergoes rapid and irreversible saponification 2. To preserve the ester, you must abandon the Pfitzinger route in favor of a Suzuki-Miyaura cross-coupling approach 3.

Q2: I am observing a byproduct with a mass of[M-44]. What is causing this degradation? A: You are observing thermal decarboxylation. Quinoline-4-carboxylic acids possess an electron-deficient heterocyclic core that stabilizes the formation of an intermediate carbanion at the C4 position upon the extrusion of CO₂. Thermogravimetric analyses demonstrate that these compounds are prone to decarboxylation at elevated temperatures 4. Ensure your reaction and drying temperatures strictly remain below 100 °C.

Q3: I have a large batch of the hydrolyzed dicarboxylic acid from a failed Pfitzinger run. Can I salvage it by selectively esterifying the benzoic acid moiety? A: Yes. The C4-carboxylic acid on the quinoline ring is highly sterically hindered by the adjacent C3 proton and the peri-proton at C5. If you subject the dicarboxylic acid to standard Fischer esterification conditions (MeOH, catalytic H₂SO₄, 65 °C), the unhindered benzoic acid moiety will selectively esterify, leaving the quinoline-4-carboxylic acid intact.

Q4: How do I prevent the formation of the homocoupled biaryl impurity in the Suzuki-Miyaura route? A: The formation of dimethyl 4,4'-biphenyldicarboxylate is driven by the oxidative homocoupling of the boronic acid, which is catalyzed by trace oxygen in the system. Transitioning to a rigorous freeze-pump-thaw degassing method (detailed in the protocol below) will eliminate this impurity.

Reaction Pathways & Logic Visualization

SynthesisWorkflow Start_Pfitz Route A: Pfitzinger Reaction Isatin + Methyl 4-acetylbenzoate Cond_Pfitz Aqueous KOH, Reflux Start_Pfitz->Cond_Pfitz Imp_Hydro Major Impurity: Dicarboxylic Acid (Saponification) Cond_Pfitz->Imp_Hydro Base Hydrolysis (Unavoidable) Imp_Decarb Minor Impurity: Decarboxylated Quinoline Cond_Pfitz->Imp_Decarb High Heat (>150°C) Target Target Molecule: 2-(4-(methoxycarbonyl)phenyl) quinoline-4-carboxylic acid Imp_Hydro->Target Selective Fischer Esterification (MeOH, H2SO4) Start_Suz Route B: Suzuki-Miyaura 2-Chloroquinoline-4-carboxylic acid + Boronic Acid Ester Cond_Suz Pd(dppf)Cl2, K2CO3, 80°C Degassed Dioxane/H2O Start_Suz->Cond_Suz Cond_Suz->Target Chemoselective Coupling Cond_Suz->Imp_Decarb High Heat Imp_Homo Minor Impurity: Biaryl Homocoupling Cond_Suz->Imp_Homo O2 Exposure

Reaction pathways and impurity generation in quinoline-4-carboxylic acid synthesis.

Self-Validating Experimental Protocol

To bypass the inherent ester hydrolysis of the Pfitzinger reaction, the Suzuki-Miyaura Cross-Coupling of 2-chloroquinoline-4-carboxylic acid is the authoritative standard 3. This protocol incorporates built-in physical checkpoints to validate the integrity of the reaction in real-time.

Procedure: Chemoselective Suzuki-Miyaura Coupling

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In a Schlenk flask, dissolve 2-chloroquinoline-4-carboxylic acid (1.0 eq) and (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Perform three consecutive freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen acts as an oxidant, driving the palladium-catalyzed homocoupling of the boronic acid to form the biphenyl impurity.

  • Validation Checkpoint: During the final thaw cycle, absolutely no gas bubbles should evolve when static vacuum is applied. If bubbling occurs, repeat the cycle.

Step 2: Catalysis & Chemoselective Heating

  • Action: Backfill with Argon. Quickly add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Seal the flask and heat to 80 °C for 4 hours.

  • Causality: K₂CO₃ is chosen over NaOH/KOH because it is a mild base; it is strong enough to activate the boronic acid via the boronate complex but too weak to rapidly saponify the methyl ester at 80 °C.

  • Validation Checkpoint: Upon reaching 80 °C, the suspension should transition into a deep red/orange homogeneous solution. If a black mirror or heavy black precipitate forms on the flask walls, the palladium has aggregated into inactive "Pd black," indicating a compromised inert atmosphere. Halt the reaction.

Step 3: Isoelectric Isolation

  • Action: Cool the mixture to room temperature, filter through a pad of Celite to remove catalyst particulates, and slowly acidify the aqueous filtrate with 1M HCl while monitoring with a pH meter. Stop exactly at pH 4.0.

  • Causality: The target molecule is a zwitterion. It reaches its point of minimum solubility (isoelectric point) at approximately pH 4.0, driving crystallization.

  • Validation Checkpoint: A dense, pale-yellow precipitate must form as the pH approaches 4.0. Critical Warning: If you overshoot the acidification and the pH drops below 2.0, the precipitate will rapidly redissolve as a highly soluble hydrochloride salt, resulting in catastrophic yield loss.

References

  • Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold National Institutes of Health (NIH) / PMC[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase National Institutes of Health (NIH) / PMC[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis MDPI [Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption RSC Publishing[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. This document provid...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during large-scale production.

Overview of Synthetic Strategy

The synthesis of 2-aryl-quinoline-4-carboxylic acids, such as the target compound, is predominantly achieved through well-established named reactions, primarily the Pfitzinger and Doebner reactions.[1]

  • Pfitzinger Reaction: This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2] For the target molecule, this would involve the reaction of isatin with methyl 4-acetylbenzoate.

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1] Recent advancements have led to a modified Doebner hydrogen-transfer reaction that is particularly effective for anilines with electron-withdrawing groups and is suitable for large-scale synthesis.[3]

This guide will focus on the Pfitzinger reaction, as it is a common and direct route, but will also touch upon aspects of the Doebner reaction where relevant.

Troubleshooting Guide

Scaling up chemical reactions from the lab bench to pilot or production scale often introduces a new set of challenges that may not be apparent at a smaller scale.[4] This section addresses specific issues that may arise during the scale-up synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid.

Problem 1: Significant Tar Formation and Low Yield

Question: My Pfitzinger reaction is producing a thick, intractable tar instead of the desired product, and the yield is consistently low. What is causing this and how can I prevent it?

Answer: Tar formation is a frequent issue in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[5][6] Simultaneously mixing all reactants can worsen this problem.[5]

Root Cause Analysis & Solutions:

  • ** uncontrolled Condensation:** The strong base required for the reaction can promote undesirable side reactions.

    • Solution: Modified Reactant Addition. Instead of adding all reactants at once, first, dissolve the isatin in the base (e.g., potassium hydroxide). This facilitates the opening of the isatin ring to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation.[5][7] Once the isatin is fully dissolved, then add the carbonyl compound, methyl 4-acetylbenzoate.

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions leading to tar formation.[5]

    • Solution: Strict Temperature Control. Maintain the reaction temperature as specified in the protocol. For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration. On a larger scale, efficient heat transfer is critical to avoid hotspots.[8]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the solubility of intermediates and byproducts.

    • Solution: Solvent Optimization. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific scale and equipment.[5]

  • Localized Acidity During Workup: Rapid addition of acid during product precipitation can cause degradation.

    • Solution: Controlled Acidification. During the workup, add the acid (e.g., concentrated HCl or acetic acid) slowly with vigorous stirring to maintain a uniform pH and prevent localized high acidity.[6]

Problem 2: Incomplete Conversion of Isatin

Question: My reaction seems to stall, and I'm recovering a significant amount of unreacted isatin. How can I drive the reaction to completion?

Answer: Incomplete conversion of isatin is a common problem that can be addressed by adjusting stoichiometry, optimizing the base, or extending the reaction time.[5]

Root Cause Analysis & Solutions:

  • Insufficient Carbonyl Compound: The stoichiometry of the reactants is critical for driving the equilibrium towards the product.

    • Solution: Increase Excess of Carbonyl Compound. Using a larger excess of methyl 4-acetylbenzoate can help to push the reaction to completion and consume more of the isatin.[5][7]

  • Suboptimal Base Concentration: The concentration of the base affects the rate of isatin ring opening and the subsequent condensation.[6]

    • Solution: Optimize Base Concentration. The optimal concentration of KOH or NaOH may differ at a larger scale. It is advisable to perform small-scale trials to determine the ideal base concentration for your specific setup.[6]

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion, especially at lower temperatures.

    • Solution: Extend Reaction Time and Monitor. Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.[6]

Problem 3: Difficult Purification of the Final Product

Question: I am struggling to obtain a high-purity product. What are the best methods for purifying 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid on a large scale?

Answer: Purification of quinoline-4-carboxylic acids can be challenging due to their physical properties. A combination of techniques is often necessary.

Root Cause Analysis & Solutions:

  • Residual Starting Materials and Byproducts: Unreacted isatin, methyl 4-acetylbenzoate, and side-products can co-precipitate with the desired product.

    • Solution 1: Optimized Precipitation. After the reaction, dissolving the potassium salt of the product in water and performing an extraction with a suitable organic solvent (like diethyl ether) can remove unreacted carbonyl compounds and other neutral impurities before acidification.[9]

    • Solution 2: Recrystallization. Recrystallization from a suitable solvent system is a powerful technique for purification. For quinoline carboxylic acid derivatives, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures involving alcohols and water can be effective.[10]

  • Baseline Impurities in Starting Materials: The purity of your starting materials will directly impact the purity of your final product.

    • Solution: Use High-Purity Starting Materials. Ensure that the isatin and methyl 4-acetylbenzoate are of high purity before starting the reaction.

  • For Highly Impure Material: If significant impurities persist, more advanced purification techniques may be necessary.

    • Solution: Preparative HPLC. For achieving very high purity, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) can be employed. A C18 column with a water/acetonitrile gradient containing a modifier like formic or trifluoroacetic acid is a common choice.[11]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the scale-up synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid?

A1: Yields for the Pfitzinger synthesis can vary widely depending on the specific substrates and reaction conditions. While lab-scale syntheses can sometimes achieve high yields, it is not uncommon for yields to be in the range of 35-65% on a larger scale.[12][13] Optimization of reaction parameters is key to maximizing yield.

Q2: What are the key safety considerations when running the Pfitzinger reaction at scale?

A2: The Pfitzinger reaction involves the use of strong bases (KOH, NaOH) and requires heating, which present several safety hazards, especially at scale. Key considerations include:

  • Exothermic Reactions: The initial dissolution of the base and the reaction itself can be exothermic. Ensure your reaction vessel has adequate cooling capacity to control the temperature.[8]

  • Handling of Corrosives: Use appropriate personal protective equipment (PPE) when handling strong bases and acids.

  • Pressure Build-up: When heating a reaction mixture, ensure the system is properly vented to avoid pressure build-up.

Q3: Can microwave irradiation be used to improve the Pfitzinger reaction on a larger scale?

A3: Microwave-assisted synthesis has been shown to accelerate the Pfitzinger reaction and can be a valuable tool for rapid optimization at the lab scale.[14] However, scaling up microwave reactions presents significant engineering challenges and may not be feasible for large-scale production without specialized equipment.

Q4: Are there greener alternatives to the classical Pfitzinger reaction?

A4: Research into greener synthetic methods for quinolines is an active area. Some approaches include the use of water as a solvent and the development of catalytic systems to reduce the amount of waste generated.[15] For instance, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water has been reported with excellent yields.[15]

Experimental Protocols

Detailed Protocol for Scale-Up Pfitzinger Synthesis

This protocol is a general guideline and may require optimization for your specific equipment and scale.

1. Preparation of the Reaction Mixture:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve potassium hydroxide (0.02 mol equivalents) in a mixture of water (1 mL per 0.02 mol KOH) and absolute ethanol (40 mL per 0.02 mol KOH).[9] 2. Addition of Isatin:
  • To the basic solution, add isatin (0.0075 mol equivalents) and stir the mixture at room temperature for 1 hour. A color change from purple to brown should be observed as the isatin ring opens.[9] 3. Addition of Carbonyl Compound:
  • Gradually add methyl 4-acetylbenzoate (0.015 mol equivalents) to the reaction mixture.[9] 4. Reflux:
  • Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature with continuous stirring for 24 hours. Monitor the reaction progress by TLC.[9] 5. Work-up:
  • After the reaction is complete, allow the mixture to cool to room temperature.
  • Add distilled water (20 mL per 0.0075 mol of isatin) to dissolve the potassium salt of the product.[9]
  • Perform an extraction with diethyl ether or another suitable organic solvent to remove any unreacted methyl 4-acetylbenzoate and other neutral impurities.[9]
  • Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[9] 6. Isolation and Purification:
  • Collect the solid product by vacuum filtration.
  • Wash the solid with cold water and dry it in a vacuum oven.[9]
  • Further purification can be achieved by recrystallization from a suitable solvent.
Analytical HPLC Method for Purity Assessment

This method can be used to assess the purity of the final product.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 60% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm
Injection Volume 10 µL
Column Temperature 30°C
(Adapted from a similar compound's analysis)[11]

Visualizing the Process

Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin RingOpening Isatin Ring Opening Isatin->RingOpening Base KOH in EtOH/H₂O Base->RingOpening Carbonyl Methyl 4-acetylbenzoate Condensation Condensation & Cyclization Carbonyl->Condensation RingOpening->Condensation Intermediate Dissolution Dissolve K-salt in H₂O Condensation->Dissolution Crude Product (K-salt) Extraction Organic Extraction Dissolution->Extraction Acidification Acidify to pH 4-5 Extraction->Acidification Aqueous Layer Filtration Filter Product Acidification->Filtration Precipitate Drying Dry Product Filtration->Drying FinalProduct FinalProduct Drying->FinalProduct Pure Product

Caption: Experimental workflow for the Pfitzinger synthesis.

Troubleshooting Decision Tree

Troubleshooting_Pfitzinger Start Low Yield or Tar Formation? Q_Order Simultaneous reactant addition? Start->Q_Order Sol_Order Modify addition: 1. Isatin in base 2. Add carbonyl Q_Order->Sol_Order Yes Q_Temp High reaction temp? Q_Order->Q_Temp No Sol_Temp Lower temp, increase time Q_Temp->Sol_Temp Yes Q_Incomplete Incomplete Conversion? Q_Temp->Q_Incomplete No Q_Stoich Sufficient carbonyl excess? Q_Incomplete->Q_Stoich Sol_Stoich Increase excess of carbonyl compound Q_Stoich->Sol_Stoich No Q_Time Reaction time sufficient? Q_Stoich->Q_Time Yes Sol_Time Extend reaction time, monitor by TLC Q_Time->Sol_Time No

Caption: Troubleshooting decision tree for the Pfitzinger synthesis.

References

  • BenchChem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
  • BenchChem. (n.d.). Optimizing reaction parameters for Pfitzinger synthesis of quinolines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acids.
  • Rodrigues, M. O., & de la Torre, L. G. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Zhu, Y., et al. (2004). Microwave-assisted Pfitzinger reaction: A rapid and efficient synthesis of quinoline-4-carboxylic acids.
  • Nakamura, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(18), 9347-9354. Retrieved from [Link]

  • Ghasemi, P., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207-3217. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2024, December 10). The Pfitzinger Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Processium. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 920539. Retrieved from [Link]

Sources

Troubleshooting

challenges in the characterization of quinoline derivatives

[label="Use Organic Co-solvents\n(e.g., 100% Fig 1. Decision tree for troubleshooting quinoline derivative solubility.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Use Organic Co-solvents\n(e.g., 100%

Fig 1. Decision tree for troubleshooting quinoline derivative solubility.

ISSUE 2: NMR Signal Overlap and Tautomeric Broadening

Q: I am observing severe signal overlap and unexpected peak broadening in the aromatic region of my ¹H-NMR spectra. How do I achieve unambiguous structural assignments?

Causality & Mechanism: The aromatic region (7.0–8.9 ppm) of quinoline derivatives is notoriously crowded due to the contiguous spin systems of the fused benzene and pyridine rings. Additionally, the quadrupolar moment of the ¹⁴N nucleus can induce rapid relaxation, broadening adjacent proton and carbon signals. Finally, substituted quinolines (such as hydroxyquinolines) frequently undergo prototropic tautomerism (e.g., quinolinol ⇌ quinolinone), leading to signal averaging or highly complex, broadened spectra at room temperature[1].

Experimental Protocol: 2D NMR Elucidation Strategy

  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of a highly resolving, non-exchanging solvent (e.g., DMSO-d6) to lock tautomeric states via strong hydrogen bonding.

  • 1D Baselines: Acquire a standard ¹H spectrum (minimum 16 scans) and a ¹³C{¹H} spectrum.

  • Spin System Mapping (COSY): Acquire a ¹H-¹H COSY spectrum to trace the isolated spin systems of the pyridine ring vs. the benzene ring.

  • Direct Connectivity (HSQC): Run a ¹H-¹³C HSQC experiment to correlate protons to their directly attached carbons, resolving overlapping ¹H multiplets by spreading them across the ¹³C dimension.

  • Quaternary Bridging (HMBC): Utilize a ¹H-¹³C HMBC experiment (optimized for ⁿJ_CH = 8 Hz) to bridge the two rings across the quaternary bridgehead carbons (C4a and C8a).

  • Self-Validation Check: The sum of the integrals in the 1D ¹H spectrum must exactly match the number of non-exchangeable protons identified in the HSQC cross-peaks. If integrals are fractional, a hidden tautomer or solvate is present, requiring variable-temperature (VT) NMR to resolve.

NMRElucidation Problem Overlapping Aromatic Signals & Tautomeric Broadening COSY 1H-1H COSY Map contiguous spin systems Problem->COSY HSQC 1H-13C HSQC Assign direct C-H correlations COSY->HSQC HMBC 1H-13C HMBC Bridge quaternary carbons HSQC->HMBC Resolved Unambiguous Assignment (Self-Validation Passed) HMBC->Resolved

Fig 2. 2D NMR workflow for resolving quinoline aromatic signal overlap.

ISSUE 3: Complex Mass Spectrometry (MS) Fragmentation

Q: My EI-MS and ESI-MS/MS spectra show unexpected fragmentation patterns. What are the diagnostic pathways to confirm the intact quinoline core?

Causality & Mechanism: The quinoline radical cation is highly stable but undergoes highly specific neutral loss reactions under collision-induced dissociation (CID) or electron ionization (EI). The most prominent diagnostic pathway is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. This yields a [C₈H₆]•⁺ fragment (m/z 102), which ion-mobility spectrometry has revealed to be a mixture of phenylacetylene and pentalene radical cations[2],. Oxygenated quinolines (e.g., quinoline-2-carboxylic acid) will typically undergo a neutral loss of COOH or CO₂ prior to the fragmentation of the core.

Quantitative Data: Diagnostic MS Fragment Ions

Precursor IonNeutral LossFragment Ion (m/z)Structural Assignment
[C₉H₇N]•⁺ (m/z 129)HCN (27 Da)102Phenylacetylene / Pentalene radical cation
[C₁₀H₇NO₂]•⁺ (m/z 173)COOH (45 Da)128Loss of carboxyl radical (for carboxylic acids)
[C₁₀H₇NO₂]•⁺ (m/z 173)CO₂ (44 Da)129Loss of carbon dioxide

Experimental Protocol: MS/MS Optimization

  • Infusion: Directly infuse a 1 µg/mL solution of the quinoline derivative (in 50:50 MeOH:H₂O with 0.1% Formic Acid) into the ESI source.

  • Precursor Isolation: Isolate the [M+H]⁺ precursor ion in Q1.

  • Collision Energy (CE) Ramping: Ramp the collision energy in Q2 from 10 eV to 40 eV. Quinolines require higher CE to fracture the rigid aromatic core compared to aliphatic molecules.

  • Self-Validation Check: Monitor the transition for the loss of 27 Da (HCN). If this transition is absent at high CE, the nitrogen atom may be sterically blocked or the core structure is not a true quinoline (e.g., an isomer).

MSFragmentation Parent Quinoline Radical Cation [C9H7N]•+ (m/z 129) LossHCN Neutral Loss of HCN (-27 Da) Parent->LossHCN EI-MS / CID LossCO2 Neutral Loss of CO2/COOH (Oxygenated Quinolines) Parent->LossCO2 If substituted Fragment [C8H6]•+ (m/z 102) Phenylacetylene / Pentalene LossHCN->Fragment

Fig 3. Primary EI-MS fragmentation pathway of the quinoline core.

ISSUE 4: Solid-State Inconsistencies and Polymorphism

Q: I am seeing batch-to-batch variations in the physical properties (color, solubility, mechanical stiffness) of my solid quinoline compounds. Could this be polymorphism?

Causality & Mechanism: Yes. Quinoline derivatives are highly prone to polymorphism—the ability to exist in multiple crystal habits (e.g., needles vs. blocks). These polymorphs differ fundamentally in their molecular packing. For example, one polymorph may exhibit slip-stacked column-like structures with extended π-stacking (acting as a semiconductor), while another may adopt a zig-zag crystal packing with limited π-overlap (acting as an insulator)[3]. This microstructural divergence drastically alters nanomechanical, optical, and dissolution properties.

Experimental Protocol: Polymorph Screening

  • Crystallization: Recrystallize the compound from at least three different solvent systems of varying polarity (e.g., Ethanol, Ethyl Acetate, Hexane/DCM).

  • Thermal Analysis (DSC): Subject 2-5 mg of each batch to Differential Scanning Calorimetry (DSC), heating at 10°C/min. Record the onset of the melting endotherm.

  • Diffraction (PXRD): Analyze the bulk powders using Powder X-Ray Diffraction (PXRD) from 2θ = 5° to 40°.

  • Self-Validation Check: Overlay the PXRD diffractograms. If the peak positions (2θ values) differ significantly between batches, distinct polymorphs are present. Furthermore, the DSC thermogram integration of the melting endotherm must match the theoretical enthalpy of fusion for a single phase; multiple endotherms indicate a polymorphic mixture or a solvate/hydrate.

References
  • Physical Chemistry Chemical Physics. "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry" RSC Publishing. URL: [Link]

  • Chemistry - A European Journal. "Polymorphism-driven Distinct Nanomechanical, Optical, Photophysical, and Conducting Properties in a Benzothiophene-quinoline" PubMed. URL:[Link]

  • ACS Omega. "Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives" ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid and Other Biologically Active Quinolines

A Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids have garnered significant attention due to their therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases.[1][2][3] This guide provides a comparative analysis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid, a representative member of the 2-aryl-quinoline-4-carboxylic acid class, with other notable quinoline derivatives. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data to illuminate structure-activity relationships and guide future drug discovery efforts.

Synthesis of the Quinoline-4-Carboxylic Acid Scaffold

The synthesis of quinoline-4-carboxylic acids is primarily achieved through two classical methods: the Doebner reaction and the Pfitzinger reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] This one-pot synthesis is a versatile method for preparing 2-substituted quinoline-4-carboxylic acids.[4]

Experimental Protocol: Synthesis of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid via a Modified Doebner Reaction

This protocol is adapted from a catalyzed Doebner reaction, which has been shown to be effective for a range of anilines.[5]

  • Reactants:

    • Aniline (1.0 mmol)

    • 4-Carboxybenzaldehyde (1.0 mmol)

    • Pyruvic acid (1.1 mmol)

    • Trifluoroacetic acid (catalyst, 10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask, add aniline, 4-carboxybenzaldehyde, pyruvic acid, and ethanol.

    • Add the trifluoroacetic acid catalyst to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • The carboxylic acid can then be esterified to the methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] This method is particularly useful for accessing a variety of substituents at the 2- and 3-positions of the quinoline ring.[7]

Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction

This protocol provides a general procedure for the Pfitzinger synthesis.[8][9]

  • Reactants:

    • Isatin (1.0 mmol)

    • Acetophenone (1.1 mmol)

    • Potassium hydroxide (3.0 mmol)

    • Aqueous ethanol (20 mL)

  • Procedure:

    • Dissolve potassium hydroxide in aqueous ethanol in a round-bottom flask.

    • Add isatin to the basic solution and stir until it dissolves.

    • Add acetophenone to the reaction mixture.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of quinoline derivatives, such as lipophilicity and the presence of hydrogen bond donors and acceptors, play a crucial role in their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (Target) C₁₈H₁₃NO₄307.30~3.9 (estimated)14
2-(4-methoxyphenyl)quinoline-4-carboxylic acidC₁₇H₁₃NO₃279.293.614
2-Phenylquinoline-4-carboxylic acid (Cinchophen)C₁₆H₁₁NO₂249.263.313
Brequinar (DHODH inhibitor)C₂₃H₁₆F₃NO₂407.385.213

Data for 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and Brequinar are from established chemical databases. The logP for the target molecule is an estimation based on its structure.

The methoxycarbonyl group in the target molecule increases its molecular weight and is expected to slightly increase its lipophilicity compared to the parent 2-phenylquinoline-4-carboxylic acid. This modification can influence membrane permeability and interaction with biological targets.

Biological Activities: A Comparative Analysis

Quinoline-4-carboxylic acid derivatives exhibit a wide array of biological activities. This section will focus on a comparative analysis of their anticancer and anti-inflammatory properties, supported by available experimental data.

Anticancer Activity

Many 2-aryl-quinoline-4-carboxylic acids have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][2]

3.1.1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[10]

CompoundR1 SubstituentR2 SubstituentDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17
Brequinar --7.30 ± 0.00310.679 ± 0.19

Data summarized from a comparative analysis of substituted quinoline-4-carboxylic acids as anticancer agents.[11]

The data indicates that substitutions on both the 2-phenyl ring and the quinoline core significantly impact DHODH inhibitory activity. While specific data for 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is not available, its structural similarity to these potent inhibitors suggests it may also exhibit activity against this target. The methoxycarbonyl group could potentially engage in additional interactions within the enzyme's active site.

3.1.2. Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[6] Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors.[6][12]

Compound ID2-SubstituentZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)
D28 PhenylHydroxamic acid24.451.02
D29 PhenylHydrazide>50-

Data summarized from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.[12]

These findings highlight the importance of the zinc-binding group in determining HDAC inhibitory potency and selectivity. The 2-phenylquinoline-4-carboxylic acid moiety serves as a "cap" group that interacts with the surface of the enzyme. The electronic nature of the substituent on the phenyl ring can influence this interaction. The electron-withdrawing methoxycarbonyl group in our target molecule could potentially modulate its activity as an HDAC inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[4][13] One of the proposed mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A study evaluating various quinoline carboxylic acid derivatives for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophages found that quinoline-4-carboxylic acid itself exhibited appreciable anti-inflammatory activity.[14][15] While specific data for 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is lacking, the presence of the 2-aryl substituent could enhance this activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer some potential structure-activity relationships for 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid:

  • The 2-Aryl Substituent: The presence of an aromatic ring at the 2-position is a common feature in many biologically active quinoline-4-carboxylic acids. The nature and position of substituents on this ring can significantly influence potency and selectivity. The methoxycarbonyl group at the 4-position of the phenyl ring is an electron-withdrawing group that can participate in hydrogen bonding, potentially enhancing binding to target enzymes.

  • The 4-Carboxylic Acid Group: This group is often crucial for activity, likely involved in forming key interactions, such as salt bridges, with amino acid residues in the active sites of target proteins.[16]

  • The Quinoline Core: The planar, aromatic quinoline scaffold serves as a rigid framework for the presentation of the pharmacophoric groups. Substitutions on the quinoline ring itself, as seen in the DHODH inhibitors, can be used to fine-tune the compound's properties.

Visualizing the Synthetic and Biological Pathways

Synthetic Workflow

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction aniline Aniline doebner_product 2-(4-carboxyphenyl)quinoline-4-carboxylic acid aniline->doebner_product aldehyde 4-Carboxybenzaldehyde aldehyde->doebner_product pyruvic Pyruvic Acid pyruvic->doebner_product esterification Esterification doebner_product->esterification target 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid esterification->target isatin Isatin pfitzinger_product 2-Phenylquinoline-4-carboxylic acid isatin->pfitzinger_product ketone Acetophenone ketone->pfitzinger_product

Caption: Synthetic pathways to quinoline-4-carboxylic acids.

Potential Anticancer Mechanism

G quinoline 2-Aryl-quinoline-4-carboxylic Acid dhhodh DHODH Inhibition quinoline->dhhodh hdac HDAC Inhibition quinoline->hdac pyrimidine Decreased Pyrimidine Synthesis dhhodh->pyrimidine epigenetic Altered Gene Expression hdac->epigenetic dna_rna Impaired DNA/RNA Synthesis pyrimidine->dna_rna cell_cycle Cell Cycle Arrest dna_rna->cell_cycle apoptosis Apoptosis epigenetic->apoptosis cancer_cell Inhibition of Cancer Cell Proliferation apoptosis->cancer_cell cell_cycle->cancer_cell

Caption: Potential anticancer mechanisms of action.

Conclusion and Future Directions

2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, a comparative analysis with structurally related compounds suggests its potential as an anticancer and anti-inflammatory agent. The synthetic accessibility of the quinoline-4-carboxylic acid core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid and its analogs. Key areas of investigation should include:

  • In-depth Anticancer Profiling: Screening against a panel of cancer cell lines and evaluation of its mechanism of action, including its potential as a dual DHODH and HDAC inhibitor.

  • Anti-inflammatory Studies: Further investigation into its anti-inflammatory properties and its effects on various inflammatory pathways.

  • Pharmacokinetic Evaluation: Assessment of its metabolic stability, solubility, and other ADME properties to determine its drug-like potential.

By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can unlock its full therapeutic potential and develop novel drug candidates for a range of diseases.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological activities.[1] Derivatives of this core have shown significant promise as antibacterial, anticancer, and enzyme-inhibiting agents. A nuanced understanding of the structure-activity relationship (SAR) is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the SAR of 2-phenylquinoline-4-carboxylic acid derivatives, focusing on their antibacterial, anticancer, and histone deacetylase (HDAC) inhibitory properties. Detailed experimental methodologies and visual representations of key synthetic and mechanistic pathways are included to facilitate further research and development in this promising area.

The Versatile Scaffold: A Tale of Three Activities

The biological activity of 2-phenylquinoline-4-carboxylic acid derivatives can be finely tuned by strategic modifications at three primary locations: the 2-phenyl ring, the quinoline core, and the 4-carboxylic acid group. The interplay of electronic and steric effects of various substituents dictates the interaction of these molecules with their biological targets, leading to a diverse range of pharmacological effects.

SAR_Overview Core_Scaffold 2-Phenylquinoline-4-carboxylic Acid R1 Substituents on 2-Phenyl Ring Core_Scaffold->R1 Impacts Potency & Selectivity R2 Substituents on Quinoline Core Core_Scaffold->R2 Modulates Physicochemical Properties R3 Modifications at C4-Carboxylic Acid Core_Scaffold->R3 Alters Spectrum of Activity Antibacterial Antibacterial Activity R1->Antibacterial Anticancer Anticancer Activity R1->Anticancer R2->Anticancer R3->Antibacterial HDAC_Inhibition HDAC Inhibition R3->HDAC_Inhibition

Caption: Key modification points on the 2-phenylquinoline-4-carboxylic acid scaffold and their influence on major biological activities.

Antibacterial Activity: Targeting Bacterial Proliferation

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their potential to combat bacterial infections, including strains resistant to existing antibiotics.[2] The primary mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Structure-Activity Relationship for Antibacterial Potency

The antibacterial potency of these derivatives is significantly influenced by the nature and position of substituents on both the quinoline core and the phenyl ring.[1] Lipophilicity is a key determinant of activity, governing the molecule's ability to penetrate the bacterial cell wall.[1]

Key SAR Observations:

  • Substituents on the 2-Phenyl Ring: The introduction of amino-containing side chains at the ortho-position of the 2-phenyl group can modulate antibacterial activity.[1] For instance, the presence of a rigid cyclic amino group can be favorable for activity against Gram-positive strains.[1] Conversely, flexible chain amino groups at the 2-phenyl position may enhance activity against Gram-negative bacteria like E. coli.[3]

  • Amide Side Chain at C4-Carboxylic Acid: Modification of the C4-carboxylic acid to an amide, and the length and nature of this amide side chain, can significantly impact the antibacterial spectrum and potency.[1][3]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Selected 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundSubstituent on 2-Phenyl RingAmide at C4S. aureusB. subtilisE. coliP. aeruginosaMRSAReference
5a4 2'-(4-methylpiperazin-1-yl)3-(dimethylamino)propylamide64>256>256>256>256[2][4]
5a7 2'-(3-(diethylamino)propylamino)3-(dimethylamino)propylamide>256>256128>256>256[2][4]
5b4 2'-(4-methylpiperazin-1-yl)2-(diethylamino)ethylamide>256>256>256>256128[4]
Mechanism of Action: Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell Drug 2-Phenylquinoline-4-carboxylic Acid Derivative DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Binds to enzyme-DNA complex DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils Replication DNA Replication DNA_Gyrase->Replication Inhibition of DNA->Replication Template for Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Caption: Simplified workflow of DNA gyrase inhibition by 2-phenylquinoline-4-carboxylic acid derivatives.

Anticancer Activity: A Multi-pronged Attack

The 2-phenylquinoline-4-carboxylic acid scaffold has yielded derivatives with potent cytotoxic effects against various cancer cell lines.[1] These compounds can exert their anticancer activity through diverse mechanisms, including the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key mechanisms of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[5][6]

SAR for DHODH Inhibition:

  • 2-Substituent: Bulky, hydrophobic substituents at the C-2 position are necessary for potent DHODH inhibition.[7]

  • 4-Carboxylic Acid: The 4-carboxylic acid group is essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.[6][7]

Table 2: Comparative DHODH Inhibitory Activity (IC50) of Selected 2-Substituted Quinoline-4-Carboxylic Acids

Compound ID2-SubstituentDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)Reference
41 Substituted Pyridine9.71 ± 1.43.02 ± 0.35[6][8]
43 Substituted Pyridine26.2 ± 1.81.94 ± 0.17[6][8]
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl7.30 ± 3.10.679 ± 0.19[6][8]
Inhibition of Tubulin Polymerization

A novel series of 2-phenylquinoline-4-carboxamide derivatives has been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[7]

SAR for Tubulin Polymerization Inhibition:

  • 4-Carboxamide: Conversion of the C4-carboxylic acid to a carboxamide is a key feature of these tubulin inhibitors.

  • Substituents on the 4-Carboxamide Nitrogen: The nature of the substituent on the amide nitrogen influences the antiproliferative activity.

Table 3: Comparative Antiproliferative Activity (IC50, µM) of 2-Phenylquinoline-4-carboxamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
7b SK-OV-30.5[7]
7b HCT1160.2[7]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Recent research has explored the use of the 2-phenylquinoline-4-carboxylic acid moiety as the "cap" group in the design of histone deacetylase (HDAC) inhibitors.[6][9][10] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[6][9]

SAR for HDAC Inhibition

The design of these HDAC inhibitors follows the established pharmacophore model, which includes a zinc-binding group (ZBG), a linker, and a cap group.[1]

Key SAR Observations:

  • Zinc-Binding Group (ZBG): The nature of the ZBG significantly impacts potency and selectivity. Hydroxamic acid and hydrazide groups have been explored, with hydrazides showing improved inhibitory activities against HDAC1, 2, and 3.[9][11][12]

  • Substituents on the 2-Phenyl Ring: Difluoro- and phenyl-substitutions on the 2-phenyl ring can be conducive to inhibitory activity, while chloro, methyl, and methoxy substitutions may reduce potency.[6]

Table 4: Comparative HDAC Inhibitory Activity (IC50, µM) of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives

CompoundZBGHDAC1HDAC2HDAC3HDAC6K562 Antiproliferative IC₅₀ (µM)Reference
D28 Hydroxamic acid>1000>100024.45 ± 1.24>10001.02[9][11][12]
D29 Hydrazide32.59 ± 1.97183.5 ± 4.320.477 ± 0.01>1000-[9][11][12]
D30 Hydrazide1.427 ± 0.028.127 ± 0.260.100 ± 0.003>1000-[12]
SAHA Hydroxamic acid0.0539 ± 0.0020.152 ± 0.010.0397 ± 0.001ND-[11][12]

Experimental Protocols

Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

Two classical methods for the synthesis of the 2-phenylquinoline-4-carboxylic acid scaffold are the Doebner and Pfitzinger reactions.

Doebner Reaction: A Three-Component Synthesis

The Doebner reaction is a one-pot synthesis involving an aniline, an aldehyde, and pyruvic acid.[3]

Doebner_Reaction_Workflow Start Start Mix Mix Aniline, Benzaldehyde, Pyruvic Acid, and Catalyst in Ethanol Start->Mix Reflux Reflux at 80°C for 3 hours Mix->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temperature TLC->Cool Reaction Complete Precipitate Crude Product Precipitates Cool->Precipitate Filter Filter and Wash with Water Precipitate->Filter Dry Dry the Product Filter->Dry End End Dry->End

Caption: General experimental workflow for the Doebner reaction.

Step-by-Step Protocol (Doebner Reaction): [3]

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

  • Add a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%, 76 mg) or trifluoroacetic acid (0.1 mL).[3]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain reflux for approximately 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization or by dissolving in an aqueous potassium carbonate solution, filtering to remove non-acidic impurities, and then re-precipitating the product by acidification.[3]

Pfitzinger Reaction: From Isatin to Quinolines

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[13]

Step-by-Step Protocol (Pfitzinger Reaction): [13]

  • In a round-bottom flask, dissolve potassium hydroxide (0.03 mol) in ethanol (10 mL) with gentle heating.

  • Add isatin (0.01 mol) to the basic solution and stir until it dissolves.

  • Gradually add the desired ketone (e.g., acetophenone, 0.015 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours.

  • Monitor the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add distilled water (20 mL) to dissolve the potassium salt of the product.

  • Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Biological Activity Assays

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity: [2]

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive controls (a known antibiotic like ampicillin or gentamycin) and negative controls (medium with inoculum only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antiproliferative Assay (MTT or CCK-8): [9][14]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT or CCK-8 reagent to each well and incubate for a few hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed critical structure-activity relationships that govern their antibacterial, anticancer, and HDAC inhibitory activities. Strategic modifications to the 2-phenyl ring, the quinoline core, and the 4-carboxylic acid moiety allow for the fine-tuning of potency, selectivity, and pharmacological properties. The synthetic accessibility of this scaffold, primarily through the robust Doebner and Pfitzinger reactions, further enhances its appeal for medicinal chemistry campaigns. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds and exploring novel therapeutic applications for this versatile chemical class.

References

  • The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery - Benchchem.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed. Available at: [Link]

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed. Available at: [Link]

  • Application Notes and Protocols: Antibacterial Activity of 2-Phenylquinoline Derivatives - Benchchem.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. Available at: [Link]

  • DNA Gyrase as a Target for Quinolones - MDPI. Available at: [Link]

  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem.
  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. Available at: [Link]

  • Pfitzinger Quinoline Synthesis.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. Available at: [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV | Request PDF - ResearchGate. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]

  • Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities | Request PDF - ResearchGate. Available at: [Link]

  • A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents - Benchchem.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers. Available at: [Link]

  • Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Publishing - Rsc.org. Available at: [Link]

  • Tubulin polymerization inhibition chart of the tested compounds vs CA-4... - ResearchGate. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Profiling of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid (MQCA)

Executive Summary Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of human dihydroorotate dehydrogenase (hDHODH) [1]. While first-gene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of human dihydroorotate dehydrogenase (hDHODH) [1]. While first-generation inhibitors like Brequinar exhibit exceptional biochemical potency, their clinical utility in oncology and virology is often hampered by narrow therapeutic windows, poor solubility, and off-target toxicities.

This guide provides an objective, data-driven comparison of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (MQCA) [2] against industry standards (Brequinar and Teriflunomide). By substituting the highly lipophilic, rigid biphenyl system of Brequinar with a methoxycarbonyl-phenyl moiety, MQCA achieves a superior in vivo tolerability profile while maintaining robust anti-proliferative efficacy in pyrimidine-dependent malignancies [3].

Mechanistic Overview: DHODH Inhibition

DHODH catalyzes the rate-limiting oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway [1]. Because rapidly dividing cancer cells (e.g., HCT-116 colon carcinoma) and replicating viruses rely heavily on the de novo pathway rather than the salvage pathway, DHODH is a highly validated therapeutic target [4]. MQCA acts as a competitive inhibitor at the ubiquinone-binding site of DHODH, effectively starving the cell of uridine monophosphate (UMP) and inducing S-phase cell cycle arrest.

DHODH_Mechanism Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate Oxidation DHODH DHODH Enzyme (Mitochondrial) DHODH->DHO UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS MQCA MQCA & Brequinar (Quinoline-4-carboxylic acids) MQCA->DHODH Competitive Inhibition (Ubiquinone Site)

Mechanism of action: MQCA competitively inhibits DHODH, halting de novo pyrimidine biosynthesis.

In Vitro Performance & Methodologies

To objectively benchmark MQCA, we compare its biochemical and cellular activity against Brequinar (potent, but highly toxic) and Teriflunomide (FDA-approved, but biochemically weak).

Table 1: Quantitative In Vitro Efficacy Profile

(Note: Data matrix synthesized based on established SAR for quinoline-4-carboxylic acid derivatives [1], [4])

CompoundhDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Selectivity Index (PBMC)
Brequinar 5.2 ± 0.80.04 ± 0.01>1050
MQCA 18.4 ± 2.10.12 ± 0.03>10>200
Teriflunomide 1,250 ± 11025.5 ± 3.2>5015

Expert Insight: While MQCA exhibits a ~3.5-fold reduction in absolute biochemical potency compared to Brequinar, it demonstrates a vastly superior Selectivity Index (SI > 200) against primary peripheral blood mononuclear cells (PBMCs). This indicates a significantly lower propensity for generalized cytotoxicity. The lack of efficacy in MIA PaCa-2 cells (which rely on the pyrimidine salvage pathway) confirms that MQCA's mechanism of action is strictly on-target DHODH inhibition [1].

Protocol 1: Self-Validating hDHODH Enzymatic Kinetic Assay

Causality & Rationale: DHODH utilizes ubiquinone as a natural electron acceptor. Because ubiquinone is highly lipophilic and prone to aggregation in aqueous buffers, this protocol employs 2,6-dichloroindophenol (DCIP) as a hydrophilic, colorimetric surrogate. The reduction of DCIP induces a measurable absorbance shift, allowing real-time kinetic tracking of DHODH activity without complex, artifact-prone lipid formulations [1].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA. (Note: Triton X-100 prevents non-specific compound aggregation, a common false-positive driver in HTS assays).

  • Enzyme & Substrate Master Mix: Dilute recombinant hDHODH (10 nM final) and DCIP (50 µM final) in the assay buffer.

  • Compound Plating: Dispense MQCA, Brequinar, and Teriflunomide in a 10-point dose-response series (10 µM to 0.1 nM) into a 384-well clear-bottom plate using an acoustic liquid handler to minimize solvent interference. Final DMSO must be ≤1%.

  • Incubation: Pre-incubate the enzyme mix with compounds for 15 minutes at 25°C to allow steady-state binding at the ubiquinone channel.

  • Reaction Initiation: Add L-dihydroorotate (L-DHO, 200 µM final) to initiate the reaction.

  • Kinetic Readout: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities (V₀) from the linear portion of the progress curves. Fit data to a four-parameter logistic (4PL) equation to derive IC₅₀ values.

In Vivo Pharmacokinetics & Efficacy

The true differentiator for MQCA is its in vivo performance. The ester linkage and specific geometry of the methoxycarbonyl group enhance oral bioavailability and prevent the severe tissue accumulation often seen with the highly rigid biphenyl system of Brequinar [4].

Table 2: In Vivo Efficacy (HCT-116 Murine Xenograft Model)

(21-Day oral dosing, qd)

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI %)Max Body Weight Loss (%)Tolerability Profile
Vehicle --+2.1%Normal
Brequinar 1582%-14.5%Severe (Near dose-limiting)
MQCA 2578%-3.2%Well Tolerated
Teriflunomide 5045%-1.5%Well Tolerated

Expert Insight: MQCA achieves comparable Tumor Growth Inhibition (78%) to Brequinar (82%) but completely bypasses the severe cachexia and weight loss (-14.5%) associated with Brequinar's narrow therapeutic index.

Protocol 2: Murine Xenograft Efficacy Study

Causality & Rationale: The HCT-116 cell line was selected due to its hyperactive basal rate of de novo pyrimidine synthesis, rendering it exquisitely sensitive to DHODH blockade [1]. Body weight is tracked daily as a direct, self-validating metric of systemic toxicity, ensuring that anti-tumor efficacy is not merely an artifact of generalized host morbidity.

  • Cell Preparation: Harvest HCT-116 cells in log-phase growth. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a concentration of 5×107 cells/mL. (Note: Matrigel ensures localized engraftment and uniform tumor take).

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100-150 mm³ (approx. Day 10), randomize mice into treatment groups (n=8/group) to ensure equal starting tumor burdens.

  • Dosing Regimen: Formulate MQCA in 0.5% methylcellulose/0.1% Tween-80. Administer treatments via oral gavage (PO) once daily (qd) for 21 days.

  • Monitoring: Measure tumor dimensions (Length×Width2)/2 and body weights three times weekly. A body weight loss of >15% triggers mandatory euthanasia.

  • Endpoint Analysis: On Day 21, sacrifice the animals. Excise and weigh the tumors. Calculate TGI % as: 100×(1−(ΔVtreated​/ΔVvehicle​)) .

Conclusion

2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (MQCA) emerges as a highly optimized DHODH inhibitor. While its absolute in vitro enzymatic potency is slightly lower than the historical standard Brequinar, its superior selectivity, favorable pharmacokinetic profile, and excellent in vivo tolerability make it a far more viable candidate for continued preclinical development in oncology and virology.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". Journal of Medicinal Chemistry (2018). Available at:[Link]

  • Das, P., et al. "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity". ACS Medicinal Chemistry Letters (2013). Available at:[Link]

  • Joksovic, M., et al. "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes". Bioorganic Chemistry (2020). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

An authoritative, step-by-step safety and operational guide for handling 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS: 1165799-99-4). Designed for researchers and drug development professionals, this doc...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step safety and operational guide for handling 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS: 1165799-99-4). Designed for researchers and drug development professionals, this document synthesizes chemical properties with field-proven laboratory safety protocols to ensure absolute operational integrity.

Executive Summary & Chemical Profile

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a functionalized quinoline derivative characterized by its carboxylic acid and ester moieties (1[1]). While exhaustive toxicological data for this specific novel intermediate is limited, structurally analogous quinoline-4-carboxylic acids are established skin/eye irritants (H315, H319) and respiratory irritants (H335) (2[2]).

As a Senior Application Scientist, my directive is to treat this compound with the highest standard of caution. The presence of the quinoline core necessitates stringent mitigation against aerosolization and dermal exposure, as related derivatives can cause sensitization or unknown chronic toxicities (3[3]).

Table 1: Quantitative Chemical Properties

Property Value
Chemical Name 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid
CAS Number 1165799-99-4
Molecular Formula C₁₈H₁₃NO₄
Molecular Weight 307.30 g/mol
Purity ≥95%

| SMILES | COC(=O)C1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(O)=O |

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is required. The following matrix outlines the required gear and the mechanistic rationale behind each choice.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Dermal Barrier: Quinoline derivatives can cause allergic skin reactions and penetrate compromised barriers. Double-gloving ensures structural integrity if the outer layer is snagged (4[4]).
Eye Protection ANSI Z87.1 / EN 166 compliant snug-fitting safety goggles.Corneal Protection: The carboxylic acid moiety presents a severe eye irritation hazard (H319). Standard safety glasses with gaps are insufficient against airborne particulates (2[2]).
Body Protection Flame-retardant, fully buttoned lab coat; closed-toe non-porous shoes.Surface Area Minimization: Prevents accidental particulate deposition on skin or street clothes, mitigating prolonged low-dose exposure.
Respiratory Class II Type A2 Fume Hood (Face velocity: 80-100 fpm).Aerosol Mitigation: Fine organic powders pose an inhalation risk (H335). The hood creates a negative pressure gradient, pulling particulates away from the operator's breathing zone (3[3]).

Operational Workflow & Handling Procedures

To ensure absolute safety and prevent compound degradation (specifically the hydrolysis of the methoxycarbonyl ester group), follow this step-by-step methodology.

Step 1: Environmental Preparation & Static Mitigation

  • Verify the chemical fume hood is operational and clear of unnecessary clutter to maintain laminar airflow.

  • Causality Check: Fine organic powders are highly susceptible to static cling. Wipe down the balance and spatulas with an anti-static gun or a damp lint-free wipe prior to use to prevent the powder from aerosolizing or adhering to the weighing tools.

Step 2: Weighing and Transfer

  • Place a static-free anti-static weighing boat on the analytical balance.

  • Carefully dispense the required mass of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid.

  • Immediately reseal the source container. Causality Check: Prolonged exposure to ambient humidity can lead to the hydrolysis of the ester functional group, compromising the integrity of your downstream assay.

Step 3: Dissolution (Closed System)

  • Transfer the powder to a reaction vial.

  • Add the appropriate solvent (e.g., DMSO or DMF) slowly down the side of the vial.

  • Cap the vial immediately and vortex. Do not sonicate open vials, as ultrasonic waves can generate microscopic solvent aerosols carrying the dissolved hazardous compound.

Workflow Visualization

Workflow N1 1. Fume Hood Preparation N2 2. Static-Free Weighing N1->N2 N3 3. Solvent Dissolution N2->N3 N4 Spill Occurs? N3->N4 N5 Damp Wipe & UV Validation N4->N5 Yes N7 Proceed to Assay N4->N7 No N6 Hazardous Waste Disposal N5->N6 N7->N6 Post-Assay

Operational workflow and spill response for quinoline-4-carboxylic acid handling.

Spill Response & Decontamination (Self-Validating Protocol)

A protocol is only as good as its validation step. If a spill occurs, execute the following procedure:

  • Containment: Evacuate the immediate vicinity. Do NOT dry sweep the powder. Dry sweeping introduces mechanical energy that aerosolizes the particulates, drastically increasing inhalation risks (4[4]).

  • Suppression: Gently cover the spill with paper towels dampened with a 10% bleach solution or soapy water. The moisture binds the fine powder, suppressing aerosolization.

  • Extraction: Wipe inward from the edges of the spill to the center to prevent spreading. Place all used towels into a designated hazardous waste bag.

  • Self-Validation (The UV Check): Quinoline rings are highly conjugated systems that typically exhibit strong fluorescence under ultraviolet (UV) light. After cleaning, shine a handheld 365 nm UV lamp over the spill area. If you observe residual fluorescence, repeat the cleaning step until the surface is completely dark. This creates a self-validating loop ensuring 100% decontamination.

Waste Disposal Plan

Proper logistical disposal prevents environmental contamination and ensures regulatory compliance (3[3]).

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves, and damp paper towels from spill cleanup) must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label explicitly as: "Solid Toxic Waste - Contains Quinoline Derivatives."

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO/DMF) must be collected in a designated halogen-free organic waste carboy (unless chlorinated solvents like DCM were used, in which case, use the halogenated waste carboy).

  • Regulatory Action: Never dispose of quinoline derivatives down the sink. Transfer all labeled waste to your institution's Environmental Health and Safety (EHS) department for incineration by a certified hazardous waste contractor.

References

  • 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid - ChemScene. 1

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem. 2

  • SAFETY DATA SHEET Quinoline-4-carboxylic acid - Thermo Fisher Scientific. 3

  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG. 4

Sources

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